molecular formula C20H34O2 B1632423 2,16-Kauranediol

2,16-Kauranediol

Cat. No.: B1632423
M. Wt: 306.5 g/mol
InChI Key: YVJJGMPQYRNACB-KDRHOLLNSA-N
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Description

2,16-Kauranediol has been reported in Pteris multifida with data available.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4R,7R,9R,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

InChI

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16+,18-,19-,20+/m1/s1

InChI Key

YVJJGMPQYRNACB-KDRHOLLNSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2,16-Kauranediol: Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,16-Kauranediol, a diterpenoid compound belonging to the kaurane class, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its cytotoxic effects and the general signaling pathways associated with kaurane diterpenes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Kaurane diterpenes are a large and structurally diverse group of natural products, primarily found in plants. These compounds are characterized by a tetracyclic carbon skeleton and have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, and its stereoisomers, have been isolated from various plant sources, including the fern Pteris multifida. This guide will focus on the physicochemical characteristics and biological potential of this specific kaurane diol.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined data.

PropertyValueSource
Molecular Formula C₂₀H₃₄O₂[1]
Molecular Weight 306.5 g/mol [1]
CAS Number 34302-37-9[1]
Appearance Solid (at room temperature)[2]
Boiling Point 416.9 ± 28.0 °C at 760 mmHg (Predicted)[1]
Density 1.1 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 183.8 ± 18.6 °C (Predicted)[1]
Refractive Index 1.549 (Predicted)[1]
Topological Polar Surface Area 40.5 Ų[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Spectral Data (General Characteristics)
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to methyl groups, methylene and methine protons on the tetracyclic kaurane skeleton, and protons associated with the hydroxyl groups. The chemical shifts and coupling constants of these signals would be crucial for the complete structural elucidation and stereochemical assignment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts would differentiate between methyl, methylene, methine, and quaternary carbons, as well as the carbons bearing the hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the alkane backbone. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals related to C-C and C-O stretching and various bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system, providing valuable information for structural confirmation.

Biological Activity and Signaling Pathways

A stereoisomer of this compound, identified as ent-kaurane-2β,16α-diol, has been isolated from the fern Pteris multifida and demonstrated moderate cytotoxic activity against Ehrlich ascites carcinoma cells.[4]

Cytotoxicity

The cytotoxic effects of kaurane diterpenes are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.

Potential Signaling Pathways

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other ent-kaurane derivatives suggest the involvement of apoptosis-regulating pathways. These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

Key molecular events may include:

  • Activation of Caspases: Initiation and execution of apoptosis are mediated by a family of proteases called caspases. Kaurane diterpenes have been shown to activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[5]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. Kaurane derivatives can modulate the expression of these proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of the apoptotic cascade.[5]

  • Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to cell cycle arrest and apoptosis. Some kaurane derivatives have been observed to increase the expression of p53.[5]

The following diagram illustrates a generalized apoptotic signaling pathway that may be influenced by kaurane diterpenes.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane_Diterpene Kaurane Diterpene (e.g., this compound) Death_Receptor Death Receptor Kaurane_Diterpene->Death_Receptor Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Kaurane_Diterpene->Bcl2_Family Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_Family->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized Apoptotic Signaling Pathways Potentially Modulated by Kaurane Diterpenes.

Experimental Protocols

General Isolation Procedure for Kaurane Diterpenes from Plant Material

The following is a generalized workflow for the extraction and isolation of kaurane diterpenes. Specific details may need to be optimized based on the plant source and the target compound.

Isolation_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection chromatography->fractionation purification Further Purification (e.g., HPLC, Crystallization) fractionation->purification end Isolated this compound purification->end

Caption: General Workflow for the Isolation of this compound from Plant Sources.

Cytotoxicity Assay against Ehrlich Ascites Carcinoma (EAC) Cells (General Protocol)

The following protocol outlines a typical in vitro cytotoxicity assay using the Trypan Blue exclusion method.

  • Cell Culture: EAC cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • Cells are harvested and washed.

    • A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue dye.

    • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a promising natural product with potential cytotoxic activity. While its physicochemical properties are not yet fully characterized experimentally, this guide provides a solid foundation of available and predicted data. The likely mechanism of its cytotoxic action involves the induction of apoptosis, a hallmark of many anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which could pave the way for its development as a therapeutic lead. Detailed spectroscopic analysis and the development of robust analytical methods are crucial next steps for advancing the study of this and other related kaurane diterpenes.

References

Unveiling 2,16-Kauranediol: A Technical Guide to its Natural Sourcing and Isolation from Euphorbia hirta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 2,16-Kauranediol, a promising diterpenoid, with a specific focus on its extraction from the medicinal plant Euphorbia hirta. This document details the experimental protocols for isolation and presents key quantitative data. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways potentially modulated by this class of compounds.

Natural Sources and Significance

This compound belongs to the kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. While various kaurane diterpenoids have been isolated from a range of plant species, including those of the Sideritis, Jungermannia, Coffea, and Salvia genera, this guide focuses on Euphorbia hirta (Euphorbiaceae) as a key natural source.

Euphorbia hirta, commonly known as "asthma plant," has a long history of use in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have revealed the presence of a rich array of secondary metabolites, including terpenoids.[2][3] Notably, scientific literature confirms the isolation of ent-kaurane diterpenoids from E. hirta, including the specific compound of interest, this compound, which is scientifically identified as 2β,16α-dihydroxy-ent-kaurane.[1][4] The "ent-" prefix in the nomenclature refers to the enantiomeric form of the more common kaurane skeleton.

Quantitative Data from Isolation

The isolation of this compound and its analogs from Euphorbia hirta has been documented, with specific yields reported from a defined quantity of plant material. This data is crucial for assessing the feasibility of this plant as a viable source for obtaining this compound for research and development purposes.

Plant MaterialInitial ExtractIsolated CompoundYield (mg)
Euphorbia hirta (4.0 kg, dried)Ethyl Acetate Fraction (58 g)2β,16α-dihydroxy-ent-kaurane (this compound)2
2β,16α,19-trihydroxy-ent-kaurane2
16α,19-dihydroxy-ent-kaurane3
Data sourced from Yan et al., 2011.[1]

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction and isolation of this compound from the dried aerial parts of Euphorbia hirta, based on established scientific protocols.[1]

Plant Material and Extraction
  • Collection and Preparation: The aerial parts of Euphorbia hirta are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material (e.g., 4.0 kg) is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., 3 x 25 L) to ensure the maximum recovery of secondary metabolites.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanolic extract is suspended in water and then partitioned successively with a nonpolar solvent, such as ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the diterpenoids typically concentrating in the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is collected and concentrated under reduced pressure to yield a dried extract (e.g., 58 g).

Chromatographic Purification
  • Initial Chromatography: The ethyl acetate extract is subjected to column chromatography on MCI-gel CHP 20P. The column is eluted with a gradient of methanol in water, starting from a lower concentration and gradually increasing to 100% methanol.

  • Silica Gel Chromatography: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel. A gradient elution system of petroleum ether and acetone (from 1:0 to 0:1 v/v) is employed to separate the compounds based on their polarity.

  • Final Purification: The fractions containing this compound are further purified by repeated silica gel column chromatography using a petroleum ether-ethyl acetate solvent system with increasing polarity. This final step aims to isolate the compound in a pure form.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried E. hirta Dried E. hirta Ethanol Extraction Ethanol Extraction Dried E. hirta->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction MCI Gel Chromatography MCI Gel Chromatography EtOAc Fraction->MCI Gel Chromatography Silica Gel Chromatography (PE/Acetone) Silica Gel Chromatography (PE/Acetone) MCI Gel Chromatography->Silica Gel Chromatography (PE/Acetone) Silica Gel Chromatography (PE/EtOAc) Silica Gel Chromatography (PE/EtOAc) Silica Gel Chromatography (PE/Acetone)->Silica Gel Chromatography (PE/EtOAc) Pure this compound Pure this compound Silica Gel Chromatography (PE/EtOAc)->Pure this compound

Isolation Workflow for this compound

Potential Signaling Pathways Modulated by Kaurane Diterpenoids

Kaurane diterpenoids have been reported to exert their biological effects through the modulation of several key signaling pathways, particularly those involved in apoptosis (programmed cell death) and inflammation. Understanding these pathways is crucial for the development of new therapeutic agents.

Apoptosis Induction Pathways

Several studies have indicated that kaurane diterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Extrinsic Pathway: Some kaurane diterpenoids can activate caspase-8, a key initiator caspase in the extrinsic pathway.[5] Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave Bid to its truncated form (tBid), which then translocates to the mitochondria to initiate the intrinsic pathway.

  • Intrinsic Pathway: The intrinsic pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated by kaurane diterpenoids, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[6][7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspases.

  • Role of ROS and JNK: Some kaurane diterpenoids have been shown to induce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules to activate the JNK pathway.[8] Activated JNK can, in turn, modulate the activity of Bcl-2 family proteins and promote apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane Diterpenoids_E Kaurane Diterpenoids Caspase-8 Caspase-8 Kaurane Diterpenoids_E->Caspase-8 activates Mitochondrion Mitochondrion Caspase-8->Mitochondrion via tBid Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Kaurane Diterpenoids_I Kaurane Diterpenoids ROS ROS Kaurane Diterpenoids_I->ROS Bax Bax Kaurane Diterpenoids_I->Bax upregulates JNK JNK ROS->JNK JNK->Bax activates Bcl-2 Bcl-2 JNK->Bcl-2 inhibits Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Kaurane-Induced Apoptosis Pathways
Anti-inflammatory Signaling Pathway

Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

  • NF-κB Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurane diterpenoids can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9][10]

  • Downstream Effects: By inhibiting the NF-κB pathway, kaurane diterpenoids can reduce the production of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Kaurane Diterpenoids Kaurane Diterpenoids Kaurane Diterpenoids->IκBα inhibits degradation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Pro-inflammatory Mediators Pro-inflammatory Mediators Pro-inflammatory Genes->Pro-inflammatory Mediators leads to production of (iNOS, TNF-α, IL-6)

Kaurane Anti-inflammatory Pathway

Conclusion

Euphorbia hirta represents a confirmed natural source of the kaurane diterpenoid, this compound. The established protocols for its extraction and purification, though yielding modest amounts, provide a clear pathway for obtaining this compound for further scientific investigation. The known modulatory effects of kaurane diterpenoids on critical cellular signaling pathways, such as those involved in apoptosis and inflammation, underscore their potential as lead compounds in drug discovery and development. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products.

References

The Biosynthetic Pathway of Kaurane Diterpenoids in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Kaurane diterpenoids represent a large and diverse class of natural products with a wide range of biological activities, including roles as plant hormones (gibberellins) and high-intensity sweeteners (steviol glycosides). The biosynthesis of the core ent-kaurane skeleton is a critical starting point for this chemical diversity. This technical guide provides an in-depth overview of the biosynthetic pathway of kaurane diterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes comprehensive experimental protocols for the characterization of pathway enzymes and the analysis of metabolites, as well as quantitative data to support experimental design. Visual diagrams of the pathway, experimental workflows, and regulatory networks are provided to facilitate a deeper understanding of this complex metabolic process.

Introduction

Kaurane diterpenoids are tetracyclic diterpenes derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[1] Their biosynthesis is a multi-step process involving terpene cyclases and cytochrome P450 monooxygenases, localized in different subcellular compartments.[2] The central intermediate, ent-kaurene, is the precursor to a vast array of specialized metabolites, including the phytohormones gibberellins, which are essential for plant growth and development, and steviol glycosides, known for their intense sweetness.[3][4] Understanding the intricacies of the kaurane biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable kaurane derivatives for agricultural and pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurene from GGPP proceeds through a two-step cyclization reaction catalyzed by two distinct terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5] Subsequent oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, further modify the ent-kaurene skeleton to produce a variety of kaurane diterpenoids.

Formation of ent-Copalyl Diphosphate (ent-CPP)

The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as kaurene synthase A.[5]

Formation of ent-Kaurene

The intermediate ent-CPP is then converted to the tetracyclic diterpene ent-kaurene by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[6] This enzyme catalyzes the dephosphorylation of ent-CPP and subsequent re-cyclization to form the characteristic four-ring structure of ent-kaurene.

Oxidation of ent-Kaurene

Following its synthesis, ent-kaurene undergoes a series of oxidation reactions. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701A family), which hydroxylates the C19 methyl group in a three-step process to form ent-kaurenoic acid.[7][8]

Further Diversification

Ent-kaurenoic acid serves as a crucial branch point in the pathway. It is the last common precursor for both gibberellin and steviol glycoside biosynthesis.[9] Further hydroxylation and other modifications catalyzed by various enzymes, including other cytochrome P450s and UDP-dependent glycosyltransferases (UGTs), lead to the vast diversity of kaurane diterpenoids found in nature.[9][10] For instance, hydroxylation at the C13 position by kaurenoic acid 13-hydroxylase (KAH) directs the pathway towards steviol biosynthesis, while hydroxylation at the C7 position is a key step in the formation of gibberellins.[9]

Kaurane Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701A) Gibberellins Gibberellins ent_Kaurenoic_Acid->Gibberellins ent-Kaurenoic Acid Oxidase (KAO) & other enzymes Steviol_Glycosides Steviol Glycosides ent_Kaurenoic_Acid->Steviol_Glycosides Kaurenoic Acid 13-Hydroxylase (KAH) & UGTs

Core biosynthetic pathway of kaurane diterpenoids.

Experimental Protocols

The elucidation of the kaurane biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Gene Cloning and Functional Characterization

The identification and functional validation of genes encoding the biosynthetic enzymes are fundamental to understanding the pathway.

Protocol 3.1.1: Cloning of CPS and KS Genes

  • RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to produce kaurane diterpenoids (e.g., young leaves, developing seeds). Synthesize first-strand cDNA using a reverse transcriptase.

  • Degenerate PCR and RACE: Design degenerate primers based on conserved motifs of known CPS (e.g., DxDD) and KS (e.g., DDxxD) enzymes.[3] Amplify partial gene fragments using PCR. Obtain the full-length cDNA sequences using 5' and 3' Rapid Amplification of cDNA Ends (RACE).

  • Heterologous Expression: Clone the full-length cDNAs into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). Transform the constructs into a suitable host strain.

  • Functional Complementation: For functional analysis, co-express the putative CPS and KS genes in an engineered E. coli strain that produces GGPP.[11]

  • Product Identification: Extract the diterpene products from the culture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the production of ent-kaurene.[12]

Enzyme Assays

Enzyme assays are essential for characterizing the catalytic activity and kinetic properties of the biosynthetic enzymes.

Protocol 3.2.1: In Vitro Assay for CPS and KS Activity

  • Protein Expression and Purification: Express the CPS and KS proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Reaction:

    • For CPS: Incubate the purified CPS enzyme with GGPP in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT) at 30°C.

    • For KS: Incubate the purified KS enzyme with ent-CPP (produced from the CPS reaction or chemically synthesized) in a similar assay buffer.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by GC-MS.

Protocol 3.2.2: Microsomal Assay for KO and KAO Activity

  • Microsome Isolation: Isolate microsomes from plant tissues or from yeast cells heterologously expressing the KO or KAO enzyme.[9]

  • Enzyme Reaction: Incubate the microsomal fraction with the substrate (ent-kaurene for KO, ent-kaurenoic acid for KAO) in a buffer containing NADPH as a cofactor at 30°C.[13]

  • Product Extraction: Stop the reaction and extract the products. Acidic products like ent-kaurenoic acid should be methylated with diazomethane before extraction.[9]

  • Product Analysis: Analyze the products by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental_Workflow cluster_gene_cloning Gene Cloning & Functional Characterization cluster_enzyme_assays Enzyme Assays Tissue_Selection Select Plant Tissue RNA_Extraction RNA Extraction & cDNA Synthesis Tissue_Selection->RNA_Extraction PCR_RACE Degenerate PCR & RACE RNA_Extraction->PCR_RACE Heterologous_Expression Heterologous Expression (E. coli / Yeast) PCR_RACE->Heterologous_Expression Product_Analysis_GCMS Product Analysis (GC-MS) Heterologous_Expression->Product_Analysis_GCMS Protein_Expression Recombinant Protein Expression & Purification In_Vitro_Assay In Vitro Reaction Protein_Expression->In_Vitro_Assay Microsome_Isolation Microsome Isolation Microsome_Isolation->In_Vitro_Assay Product_Extraction Product Extraction In_Vitro_Assay->Product_Extraction Product_Analysis_MS Product Analysis (GC-MS / LC-MS/MS) Product_Extraction->Product_Analysis_MS

General experimental workflow for pathway elucidation.
Metabolite Analysis

Accurate quantification of kaurane diterpenoids and their precursors is crucial for understanding pathway flux and regulation.

Protocol 3.3.1: GC-MS Analysis of Kaurane Intermediates

  • Sample Preparation: Homogenize and extract plant material with a suitable solvent (e.g., methanol/water).

  • Derivatization: For acidic compounds, perform methylation using diazomethane. For hydroxylated compounds, perform trimethylsilylation.[9]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-1) and a suitable temperature gradient.[2]

  • Quantification: Use selected ion monitoring (SIM) mode for quantification, with deuterated internal standards for improved accuracy.[2]

Protocol 3.3.2: LC-MS/MS Analysis of Steviol Glycosides

  • Sample Preparation: Extract samples with a water/acetonitrile mixture.[14]

  • LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column with a suitable mobile phase gradient.[15]

  • MS/MS Detection: Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for each steviol glycoside in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and analytical methods discussed in this guide.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol mg-1 h-1)Source OrganismReference
ent-Kaurene Oxidase (MtKO)ent-Kaurene80.63 ± 1.231.80 ± 1.8Montanoa tomentosa[13]

Table 2: Analytical Method Performance

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
ent-Kaurenoic AcidLC-MS/MS0.59 ng ml-11.8 ng ml-1[2]
ent-Kaurenoic AcidGC-MS1400 ng ml-14400 ng ml-1[2]
Steviol GlycosidesUHPLC-ESI-MS/MS0.003 - 0.078 µg g-10.011 - 0.261 µg g-1[16]

Regulation of the Kaurane Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids, particularly the branch leading to gibberellins, is tightly regulated by developmental and environmental cues. A key regulatory hub involves the DELLA proteins, which are transcriptional regulators that repress gibberellin signaling.

Bioactive gibberellins promote the degradation of DELLA proteins via the 26S proteasome pathway.[17] This degradation relieves the repression of transcription factors, such as the PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of gibberellin-responsive genes.[17]

Furthermore, the expression of genes encoding biosynthetic enzymes, such as GA20ox and GA3ox, is subject to feedback regulation. High levels of bioactive gibberellins lead to the downregulation of these genes, while low levels result in their upregulation, thus maintaining hormonal homeostasis.[18] This complex interplay of signaling molecules and transcription factors ensures that the production of kaurane diterpenoids is finely tuned to the needs of the plant.

Gibberellin_Signaling_Pathway cluster_regulation Regulation of Gibberellin Biosynthesis GA Bioactive Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Repressors) GID1->DELLA interacts with PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation GA_Biosynthesis_Genes GA Biosynthesis Genes (e.g., GA20ox, GA3ox) DELLA->GA_Biosynthesis_Genes feedback repression GA_Responsive_Genes GA-Responsive Genes (e.g., for growth) PIFs->GA_Responsive_Genes activates transcription

Simplified diagram of the gibberellin signaling pathway.

Conclusion

The biosynthetic pathway of kaurane diterpenoids is a central route in plant specialized metabolism, leading to compounds of significant biological and economic importance. This guide has provided a detailed overview of the core pathway, comprehensive experimental protocols for its investigation, and insights into its complex regulation. The provided data and visualizations serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and to harness its potential for the development of novel products in the fields of agriculture, food science, and medicine.

References

Spectroscopic Data of 2,16-Kauranediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,16-kauranediol, a diterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related isomer, kauran-16,19-diol, to provide representative spectral characteristics. This approach is based on the structural similarity of the kaurane skeleton, with the understanding that the precise chemical shifts and fragmentation patterns will vary with the substitution pattern.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 34302-37-9[1]

  • Molecular Formula: C₂₀H₃₄O₂[1]

  • Molecular Weight: 306.5 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for a kauranediol structure, based on published data for the isomer kauran-16,19-diol.[2]

Note: The following data is for the isomer kauran-16,19-diol and serves as a reference.[2]

¹³C NMR Data

The ¹³C NMR spectrum of a kauranediol displays 20 carbon signals, consistent with the molecular formula. Key resonances include those for carbons bearing hydroxyl groups, which are shifted downfield.

Carbon NumberChemical Shift (δ) ppmDescription
C-16~ 77.8Oxygen-bearing quaternary carbon
C-2~ 60-70Oxygen-bearing methine (predicted)
C-4~ 39.1Quaternary carbon
C-8~ 45.4Quaternary carbon
C-10~ 39.4Quaternary carbon
C-19~ 63.8Oxygen-bearing methylene carbon
Methyl Carbons~ 15-30Multiple signals
¹H NMR Data

The ¹H NMR spectrum provides information on the proton environment. Key signals for a kauranediol would include protons attached to carbons bearing hydroxyl groups and the methyl protons.

ProtonChemical Shift (δ) ppmMultiplicityDescription
H₂-193.59 and 3.98mProtons on oxygen-bearing methylene
H-2~ 3.5-4.0mProton on oxygen-bearing methine (predicted)
H-132.44mMethine proton
CH₃-171.54sTertiary methyl
CH₃-181.16sTertiary methyl
CH₃-200.99sTertiary methyl

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3600-3200Strong, BroadO-H StretchHydroxyl (Alcohol)
~ 2960-2850StrongC-H StretchAlkane
~ 1465MediumC-H BendMethylene
~ 1375MediumC-H BendMethyl
~ 1100-1000MediumC-O StretchAlcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 306, corresponding to the molecular weight.

Expected Fragmentation Pattern:

  • M⁺ at m/z 306: Molecular ion.

  • [M-H₂O]⁺ at m/z 288: Loss of a water molecule from one of the hydroxyl groups.

  • [M-2H₂O]⁺ at m/z 270: Loss of both water molecules.

  • Other fragments: Complex fragmentation of the tetracyclic kaurane skeleton.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a diterpenoid like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for complete structural assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or GC inlet.

  • Data Acquisition (Electrospray Ionization - ESI for LC-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 200-350 °C.

    • Capillary Voltage: 3-5 kV.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Mass Spectrometry (MS) - Molecular Weight - Formula Determination C->D Purified Compound E Infrared (IR) Spectroscopy - Functional Group ID C->E Purified Compound F 1D NMR Spectroscopy (¹H, ¹³C) - Basic Structure C->F Purified Compound H Data Integration & Interpretation D->H E->H G 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity & Detailed Structure F->G Further Analysis G->H I Final Structure of This compound H->I

References

Solubility Profile of 2,16-Kauranediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility profile of 2,16-Kauranediol, a member of the kaurane diterpenoid class of natural products. Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide focuses on its theoretical solubility profile based on the known physicochemical properties of kaurane diterpenoids. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various solvents.

Theoretical Solubility Profile of this compound

This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₄O₂. Its structure, featuring a rigid carbon skeleton and two hydroxyl groups, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to predicting its solubility. The hydrocarbon backbone is nonpolar and lipophilic, while the two hydroxyl groups provide sites for hydrogen bonding, imparting a degree of polarity.

The overall solubility of this compound is expected to be a balance between these opposing characteristics. It is anticipated to exhibit low solubility in water and other highly polar, protic solvents. Conversely, its solubility is likely to be higher in organic solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol), and in nonpolar aprotic solvents that can accommodate its large hydrocarbon structure.

The lipophilicity and water solubility of the broader class of ent-kaurane diterpenoids have been a subject of in silico analysis. A study of 570 such compounds revealed that over 99% are predicted to be water-soluble, with an average lipophilicity (logP) that is optimal for drug absorption[1][2]. This suggests that while this compound's aqueous solubility may be low in absolute terms, it is likely sufficient to be relevant for biological activity.

Predicted Aqueous Solubility of ent-Kaurane Diterpenoids

While specific experimental data for this compound is not available, predictive models for a large set of ent-kaurane diterpenoids provide a valuable reference. The following table summarizes the predicted aqueous solubility (LogS) ranges for this class of compounds based on three different computational models[1].

Computational ModelMinimum Predicted LogSMaximum Predicted LogSMean Predicted LogS
Ali-10.44-0.43-3.46
ESOL-8.85-2.01-3.29
SILICOS-IT-7.770.86-2.81

LogS is the base-10 logarithm of the molar solubility (mol/L).

These predicted values indicate that the aqueous solubility of kaurane diterpenoids can vary significantly depending on their specific functional groups, but they generally fall into the sparingly soluble to insoluble range.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3].

3.1. Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a solvent of interest at a constant temperature until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Glass vials or flasks with tight-fitting caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[3][4].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter[3][4].

  • Quantification of Solute: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. HPLC is a common and accurate method for this purpose[3][5][6].

    • HPLC Analysis:

      • Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration[7][8].

      • Inject the filtered saturated solution (appropriately diluted, if necessary) into the HPLC system and determine the concentration from the calibration curve.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep Add excess this compound to solvent start->prep equilibrate Equilibrate at constant temp (24-72h shaking) prep->equilibrate separate Separate solid & liquid (Centrifuge & Filter) equilibrate->separate quantify Quantify concentration in filtrate (HPLC) separate->quantify data Report Solubility (mg/mL or mol/L) quantify->data end_node End data->end_node

Workflow for solubility determination.

References

Biological significance of the kaurane skeleton in natural products.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The kaurane skeleton, a tetracyclic diterpenoid framework, represents a significant and prolific scaffold in the realm of natural products. Comprising a perhydrophenanthrene unit fused to a cyclopentane ring, this chemical architecture is the basis for a vast array of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological significance of the kaurane skeleton, with a focus on its therapeutic potential, underlying mechanisms of action, and the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel therapeutic agents derived from natural sources.

Introduction to the Kaurane Skeleton

Kaurane-type diterpenoids are a class of natural products characterized by a distinctive tetracyclic ring system. The core structure, known as the kaurane skeleton, can be modified through various chemical transformations such as oxidation, hydroxylation, and glycosylation, leading to a rich diversity of derivatives with unique biological profiles. A significant portion of these compounds are ent--kaurane diterpenoids, which are enantiomers of the normal kaurane series and are particularly abundant in the plant kingdom.[1]

These compounds have been isolated from a wide range of terrestrial plants, with the Isodon genus being a particularly rich source.[2] The biological activities attributed to kaurane diterpenoids are extensive and include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects, among others.[3] This guide will delve into the key biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Anticancer Activity of Kaurane Diterpenoids

The anticancer potential of kaurane diterpenoids is one of the most extensively studied areas of their biological activity. Numerous compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, often with a degree of selectivity towards malignant cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected kaurane diterpenoids against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin AGS (gastric cancer)5.995 (24h), 2.627 (48h), 1.931 (72h)[4]
HGC27 (gastric cancer)14.61 (24h), 9.266 (48h), 7.412 (72h)[4]
MGC803 (gastric cancer)15.45 (24h), 11.06 (48h), 8.809 (72h)[4]
TE-8 (esophageal squamous cell carcinoma)3.00 (72h)[5]
TE-2 (esophageal squamous cell carcinoma)6.86 (72h)[5]
K562 (leukemia)0.24[6]
BEL-7402 (hepatocellular carcinoma)0.87[6]
Glaucocalyxin B HL-60 (leukemia)5.86 (24h)[2]
SGC-7901 (gastric cancer)13.4 (60h)[2]
HeLa (cervical cancer)4.61 (72h)[2]
SiHa (cervical cancer)3.11 (72h)[2]
Lasiodin CNE1 (nasopharyngeal carcinoma)~6 (24h)[2]
CNE2 (nasopharyngeal carcinoma)~5 (24h)[2]
Isowikstroemin A-D Various human tumor cell lines0.9 - 7.0[7]
Mechanisms of Anticancer Action

Kaurane diterpenoids exert their anticancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Kaurane diterpenoids, such as oridonin, have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro- and anti-apoptotic proteins, activation of caspases, and eventual dismantling of the cell.

Kaurane Kaurane Diterpenoids (e.g., Oridonin) ROS ↑ ROS Generation Kaurane->ROS Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Kaurane->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->Mito Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Kaurane-induced intrinsic apoptosis pathway.

In addition to apoptosis, kaurane diterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This prevents the cells from dividing and propagating.

Kaurane Kaurane Diterpenoids PI3K_Akt PI3K/Akt Pathway (Inhibition) Kaurane->PI3K_Akt MAPK MAPK Pathway (Modulation) Kaurane->MAPK p53 ↑ p53 expression PI3K_Akt->p53 MAPK->p53 p21 ↑ p21 expression p53->p21 CDK_Cyclin ↓ CDK/Cyclin Complexes p21->CDK_Cyclin G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay (MTT) cluster_2 Apoptosis & Cell Cycle Assays start Seed Cancer Cells treat Treat with Kaurane Diterpenoid start->treat mtt Add MTT Reagent treat->mtt harvest Harvest Cells treat->harvest solubilize Solubilize Formazan mtt->solubilize read_mtt Measure Absorbance solubilize->read_mtt fix Fix Cells (for Cell Cycle) harvest->fix stain_apoptosis Stain with Annexin V/PI harvest->stain_apoptosis stain_cellcycle Stain with PI/RNase fix->stain_cellcycle flow Flow Cytometry Analysis stain_apoptosis->flow stain_cellcycle->flow LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Genes Inflammation Inflammation Genes->Inflammation Kaurane Kaurane Diterpenoids Kaurane->IKK Inhibition

References

In Silico Prediction of 2,16-Kauranediol Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Bioactivities of 2,16-Kauranediol and Related Kaurane Diterpenes

The bioactivity of this compound is predicted based on the activities of structurally related kaurane diterpenes. The following table summarizes quantitative data for these related compounds, which can serve as a benchmark for the in silico prediction and subsequent experimental validation of this compound's efficacy.

Compound NameBioactivityAssayCell Line/ModelIC50 / InhibitionReference
KamebakaurinAnti-inflammatoryNF-κB DNA Binding---Potent Inhibition[3]
Kaurenoic AcidAnti-inflammatoryCarrageenan-induced paw edemaRatsSignificant (p < 0.05) at 10 & 20 mg/kg[4]
Kaurenoic AcidAnalgesicAcetic acid-induced writhingMiceSignificant (p < 0.05) at 10 & 20 mg/kg[4]
ent-17-hydroxy-15-oxokauran-19-oic acidAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cellsRAW264.7Significant Inhibition[2]
ent-15α-hydroxy-16-kauran-19-oic acidAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cellsRAW264.7Significant Inhibition[2]
ent-Kaurane Derivative 12CytotoxicityCell Viability (MTT)RAW 264.7IC50 ≈ 5 µM[5]
ent-Kaurane Derivative 20CytotoxicityCell Viability (MTT)RAW 264.7IC50 ≈ 5 µM[5]
ent-Kaurane Derivative 21CytotoxicityCell Viability (MTT)RAW 264.7IC50 ≈ 5 µM[5]
ent-Kaurane Derivative 23CytotoxicityCell Viability (MTT)RAW 264.7IC50 ≈ 5 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the validation of in silico predictions. The following are standard protocols for assessing the key predicted bioactivities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory and apoptotic signaling pathways.

  • Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) for a specified time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, cleaved caspase-3, Bax, Bcl-2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Predicted Signaling Pathways and Mechanisms of Action

Based on studies of related kaurane diterpenes, this compound is predicted to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, and the intrinsic apoptosis pathway.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of this compound's bioactivities.

G cluster_0 Data Acquisition & Preparation cluster_1 In Silico Modeling cluster_2 Analysis & Validation 2_16_Kauranediol_Structure This compound 3D Structure Molecular_Docking Molecular Docking 2_16_Kauranediol_Structure->Molecular_Docking ADMET_Prediction ADMET Prediction 2_16_Kauranediol_Structure->ADMET_Prediction Bioactivity_Data Bioactivity Data of Related Kauranes QSAR_Modeling QSAR Model Development Bioactivity_Data->QSAR_Modeling Target_Protein_Structures Target Protein Structures (e.g., IKK, p50, Bcl-2) Target_Protein_Structures->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis Molecular_Docking->Binding_Affinity_Analysis Bioactivity_Prediction Bioactivity Prediction for This compound QSAR_Modeling->Bioactivity_Prediction ADMET_Prediction->Bioactivity_Prediction Binding_Affinity_Analysis->Bioactivity_Prediction Experimental_Validation Experimental Validation (In Vitro Assays) Bioactivity_Prediction->Experimental_Validation

In Silico Prediction Workflow
Predicted Anti-inflammatory Signaling Pathway

Kaurane diterpenes have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7] It is predicted that this compound will interfere with this pathway, potentially by inhibiting IκB kinase (IKK) or the DNA binding of the p50 subunit of NF-κB.[3][6] This would lead to a reduction in the expression of pro-inflammatory genes.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_p50_p65_nucleus->Inflammatory_Genes activates transcription Nucleus Nucleus Kauranediol This compound Kauranediol->IKK Kauranediol->NFkB_p50_p65_nucleus inhibits DNA binding

Predicted NF-κB Inhibition
Predicted Apoptotic Signaling Pathway

Several ent-kaurane diterpenes induce apoptosis in cancer cells through the intrinsic pathway.[5][8] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases. This compound is predicted to follow a similar mechanism.

G Kauranediol This compound Bcl2 Bcl-2 (Anti-apoptotic) Kauranediol->Bcl2 Bax Bax (Pro-apoptotic) Kauranediol->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Predicted Apoptosis Induction

Conclusion

While direct experimental evidence for the bioactivities of this compound is limited, in silico modeling based on data from structurally related kaurane diterpenes provides a strong rationale for investigating its potential as an anti-inflammatory and cytotoxic agent. The proposed workflows and experimental protocols in this guide offer a clear path for the virtual screening, chemical synthesis, and biological validation of this compound. The predicted mechanisms of action, centered on the NF-κB and apoptotic signaling pathways, provide a solid foundation for further mechanistic studies. This integrated approach of computational prediction and experimental validation is essential for accelerating the discovery and development of novel therapeutic agents from natural product scaffolds.

References

A Technical Guide to the Thermogravimetric Analysis of 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,16-Kauranediol is a diterpenoid of the kaurane class, a group of natural products with a wide range of biological activities. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, processing, and incorporation into various formulations, particularly in the context of drug development and materials science. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol

A detailed experimental protocol for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to provide a comprehensive understanding of the thermal behavior of the compound.

Instrumentation:

  • Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required.

  • Sample Pans: Platinum or alumina sample pans are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen should be used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition.

Sample Preparation:

  • Ensure the this compound sample is in a finely powdered form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared sample pan.

  • Record the exact initial mass of the sample.

TGA Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

Data Presentation: Hypothetical Thermal Decomposition Data

The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound. The decomposition is postulated to occur in two main stages, which is a plausible scenario for a molecule of this complexity.

Decomposition StageTemperature Range (°C)Weight Loss (%)Residual Mass (%)Postulated Lost Fragments
Stage 1180 - 25029.470.6Hydroxyl groups and adjacent alkyl chains
Stage 2250 - 45065.25.4Cleavage and decomposition of the polycyclic kaurane skeleton

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the thermogravimetric analysis experiment for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing P1 Obtain this compound Sample P2 Grind to a Fine Powder P1->P2 P3 Weigh 5-10 mg of Sample P2->P3 A1 Load Sample into TGA P3->A1 S1 Calibrate TGA Instrument S2 Set Temperature Program (30-600°C at 10°C/min) S1->S2 S3 Set Nitrogen Purge Gas (50 mL/min) S2->S3 S3->A1 A2 Run TGA Experiment A1->A2 A3 Record Mass vs. Temperature Data A2->A3 D1 Plot TGA and DTG Curves A3->D1 D2 Determine Decomposition Temperatures D1->D2 D3 Calculate Weight Loss Percentages D2->D3

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Discussion of Hypothetical Results

The TGA curve would be expected to show a stable baseline up to approximately 180°C, indicating that this compound is thermally stable up to this temperature. The first decomposition stage, occurring between 180°C and 250°C, could be attributed to the loss of the two hydroxyl groups and potentially some adjacent hydrocarbon fragments. The major weight loss, hypothesized to occur between 250°C and 450°C, would correspond to the breakdown of the rigid tetracyclic kaurane skeleton. The small amount of residual mass at 600°C would likely be char. The derivative thermogravimetric (DTG) curve would show two distinct peaks corresponding to the maximum rate of weight loss for each decomposition stage.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting the thermogravimetric analysis of this compound. While the presented data is hypothetical, the experimental protocol and the expected decomposition behavior are based on established principles of thermal analysis for complex organic molecules. Researchers and drug development professionals can use this guide to design and execute their own TGA studies to determine the empirical thermal properties of this compound, which is essential for its further development and application. Future experimental work is required to validate and refine the thermal decomposition profile of this compound.

Methodological & Application

Application Note: Quantitative Analysis of 2,16-Kauranediol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,16-Kauranediol is a diterpenoid compound belonging to the kaurane family, a class of natural products with diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for various research and development applications, including natural product chemistry, pharmacology, and quality control of herbal medicines. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Due to the lack of a strong UV-absorbing chromophore in this compound, detection is performed at a low UV wavelength (approximately 205 nm).[3] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for enhanced sensitivity and specificity.[4][5] Quantification is performed using an external standard method by constructing a calibration curve from known concentrations of a this compound reference standard.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions may require optimization depending on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 205 nm or ELSD/CAD
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material). The protocol may need to be adapted based on the specific sample type.

  • Extraction:

    • Accurately weigh 1 g of the homogenized and dried sample powder into a centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Soncate the mixture for 30 minutes in an ultrasonic bath.[6]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine all the supernatants.

  • Purification (if necessary):

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Re-dissolve the residue in 5 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatograms and the peak areas for this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]

  • Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are indicative and should be determined during method validation.

ParameterExpected Value
Retention Time (tR) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Detection (UV @ 205 nm or ELSD/CAD) Chromatography->Detection Peak_Integration Peak Integration & Area Measurement Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,16-Kauranediol.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,16-Kauranediol is a diterpenoid belonging to the kaurane family, a class of natural products with a wide range of reported biological activities. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of such semi-volatile compounds. However, due to the presence of two hydroxyl groups, derivatization is typically required to improve its volatility and chromatographic behavior. This application note details a comprehensive protocol for the GC-MS analysis of this compound following trimethylsilyl (TMS) derivatization.

Core Principles

The analytical workflow involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl groups into non-polar trimethylsilyl ethers. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The derivatized sample is then injected into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Concentration Evaporation Extraction->Concentration Derivatization TMS Derivatization Concentration->Derivatization Injection GC Injection Derivatization->Injection Analysis of Derivatized Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Matching Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Solvents: Hexane, Dichloromethane, Ethyl acetate (HPLC grade or higher)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Standard: this compound (analytical standard)

  • Inert Gas: Nitrogen or Argon

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes

Detailed Experimental Protocol

Standard Solution Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Extraction
  • Solid Samples (e.g., plant material):

    • Homogenize a known amount of the dried and powdered sample.

    • Perform solvent extraction using a suitable solvent like ethyl acetate or a mixture of dichloromethane and methanol. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.

    • Filter the extract and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of dichloromethane or ethyl acetate.

  • Liquid Samples (e.g., biological fluids):

    • Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate.

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent.

Derivatization Protocol
  • Transfer 100 µL of the standard solution or sample extract into a clean, dry glass vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization for specific instrumentation and applications.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Injection Port Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp. 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Oven Program Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-600
Solvent Delay 5 min

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their concentrations. The concentration of the analyte in the samples is then determined from this curve. Qualitative identification is based on the retention time and the mass spectrum of the analyte, which should match that of the authentic standard.

Expected Quantitative Data

The following table provides hypothetical, yet expected, quantitative data for the di-TMS derivative of this compound. Actual values must be determined experimentally.

Analyte Retention Time (min) Molecular Ion (M+) Key Fragment Ions (m/z)
This compound-di-TMS~ 20-25450435 (M-15), 360 (M-90), 345 (M-90-15), 255, 147, 73

Note: The molecular weight of this compound is 306.5 g/mol . The molecular weight of the di-TMS derivative is 450.7 g/mol . The fragment at m/z 73 is characteristic of the TMS group.

Signaling Pathway and Logical Relationships

The GC-MS analysis of this compound does not directly involve a signaling pathway. However, the logical relationship of the analytical process can be visualized.

Logical_Relationship Analyte This compound (Non-volatile, Polar) Derivatization Derivatization (Silylation) Analyte->Derivatization Increases Volatility Derivative This compound-di-TMS (Volatile, Non-polar) Derivatization->Derivative GC_Separation GC Separation (Based on Volatility) Derivative->GC_Separation Enables Analysis MS_Detection MS Detection (Fragmentation Pattern) GC_Separation->MS_Detection Provides Retention Time Identification Compound Identification MS_Detection->Identification Provides Mass Spectrum

Caption: Logical steps in the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described method, which includes sample preparation, derivatization, and optimized instrumental parameters, offers a reliable approach for the qualitative and quantitative determination of this diterpenoid. The provided workflow and logical diagrams facilitate a clear understanding of the entire analytical process. Researchers, scientists, and drug development professionals can adapt this protocol for their specific research needs, ensuring accurate and reproducible results. It is recommended to validate the method for the specific matrix and instrumentation used.

Application Notes and Protocols: Total Synthesis of 2,16-Kauranediol and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane-type diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton.[1] Many of these compounds, including 2,16-Kauranediol and its analogues, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antibacterial, and anti-inflammatory properties.[1] The complex architecture of these molecules makes them challenging targets for total synthesis, and various innovative strategies have been developed for their construction.[1][2]

This document provides a representative synthetic approach to this compound, based on established methodologies for the synthesis of related kaurane diterpenoids. While a specific total synthesis for this compound is not extensively documented in peer-reviewed literature, the protocols herein are adapted from successful syntheses of structurally similar compounds. Additionally, a plausible biological mechanism of action—induction of apoptosis—is presented, reflecting the known bioactivity of this class of compounds.

Proposed Total Synthesis of this compound

The proposed synthetic route commences from a readily available starting material and employs key transformations such as a Diels-Alder reaction to construct the core ring system and a radical cyclization to form the characteristic bridged D-ring of the kaurane skeleton.

Synthetic Workflow Diagram

G A Starting Material (Substituted Cyclohexenone) B Diels-Alder Reaction (Formation of Bicyclic Core) A->B Diene C Functional Group Manipulations (Preparation for Radical Cyclization) B->C D Radical Cyclization (Formation of Tetracyclic Skeleton) C->D Radical Initiator E Introduction of C-2 Hydroxyl Group D->E F Stereoselective Reduction of C-16 Carbonyl E->F G Final Product (this compound) F->G

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

Diels-Alder Reaction for Bicyclic Core Formation

This step involves the [4+2] cycloaddition of a substituted cyclohexenone with a suitable diene to construct the A and B rings of the kaurane skeleton. The use of a Lewis acid catalyst can accelerate the reaction and enhance stereoselectivity.

Protocol:

  • To a solution of the dienophile (1.0 eq) in dry dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq).

  • Stir the mixture for 15 minutes.

  • Add the diene (1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic adduct.

Radical Cyclization for Tetracyclic Skeleton Formation

This key step forms the bridged D-ring, which is characteristic of the kaurane framework. The reaction is typically initiated by a radical initiator.

Protocol:

  • Prepare a solution of the cyclization precursor (1.0 eq) and a radical initiator (e.g., AIBN, 0.2 eq) in degassed toluene (0.01 M).

  • Add a solution of a reducing agent (e.g., Bu₃SnH, 1.5 eq) in degassed toluene dropwise to the refluxing reaction mixture over 2 hours.

  • Continue to reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the tetracyclic kaurane skeleton.

Introduction of C-2 Hydroxyl Group

Hydroxylation at the C-2 position can be achieved through an enolate formation followed by oxidation.

Protocol:

  • To a solution of the tetracyclic ketone (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add a strong base (e.g., LDA, 1.2 eq).

  • Stir the mixture for 1 hour to form the enolate.

  • Add a solution of an oxidizing agent (e.g., MoOPH, 1.5 eq) in dry THF.

  • Stir for 2-4 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the C-2 hydroxylated product.

Stereoselective Reduction of C-16 Carbonyl

The final step involves the stereoselective reduction of a carbonyl group at the C-16 position to furnish the target diol.

Protocol:

  • Dissolve the C-16 ketone (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 0.05 M).

  • Cool the solution to 0 °C.

  • Add a reducing agent (e.g., NaBH₄, 3.0 eq) portion-wise.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of this compound. These are representative yields based on analogous reactions in the literature.

StepReactionKey ReagentsRepresentative Yield (%)
1Diels-Alder ReactionDienophile, Diene, Et₂AlCl70-85
2Radical CyclizationAIBN, Bu₃SnH50-70
3C-2 HydroxylationLDA, MoOPH60-75
4C-16 Carbonyl ReductionNaBH₄85-95

Proposed Biological Activity and Signaling Pathway

Kaurane diterpenoids have been reported to exhibit significant antitumor activity, often by inducing apoptosis in cancer cells.[3] While the specific molecular targets of this compound are not yet elucidated, a plausible mechanism of action is the induction of the intrinsic (mitochondrial) apoptosis pathway.

Hypothetical Apoptosis Signaling Pathway

G cluster_cell Cancer Cell Kauranediol This compound Bcl2 Bcl-2 (Anti-apoptotic) Kauranediol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Active Caspase-9 Casp9->Casp9_active Activation Casp3 Pro-Caspase-3 Casp9_active->Casp3 Activates Casp3_active Active Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax. This in turn causes mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the caspase cascade, ultimately leading to programmed cell death.

Disclaimer: The synthetic protocols and biological pathway described herein are representative and based on existing literature for analogous compounds. They are intended for informational and guidance purposes for research and development. Actual experimental results may vary and require optimization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,16-Kauranediol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,16-Kauranediol is a diterpenoid compound that, like many natural products, holds potential for investigation as an anticancer agent. Determining its cytotoxic effects on cancer cell lines is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V-FITC assay for apoptosis detection. Additionally, it outlines how to present the resulting data and visualizes the experimental workflows and a potential signaling pathway.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)24100 ± 4.5rowspan="6"> [Calculated Value]
12492.1 ± 5.1
102465.7 ± 3.8
252448.2 ± 4.2
502423.5 ± 3.1
1002410.1 ± 2.5
HeLa 0 (Control)24100 ± 5.2rowspan="6"> [Calculated Value]
12495.3 ± 4.9
102472.4 ± 4.1
252455.1 ± 3.9
502430.8 ± 3.5
1002415.6 ± 2.8
A549 0 (Control)24100 ± 6.1rowspan="6"> [Calculated Value]
12498.2 ± 5.5
102480.1 ± 4.7
252462.9 ± 4.3
502440.3 ± 3.9
1002421.7 ± 3.2

Table 2: LDH Release Assay for Cytotoxicity of this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
MCF-7 0 (Control)245.2 ± 1.1
102415.8 ± 2.3
502445.1 ± 3.9
1002478.9 ± 5.4
HeLa 0 (Control)244.8 ± 0.9
102412.5 ± 1.8
502440.7 ± 3.5
1002472.3 ± 4.8

Table 3: Apoptosis Analysis by Annexin V-FITC Staining

Cell LineTreatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
MCF-7 Control95.1 ± 2.52.5 ± 0.81.2 ± 0.41.2 ± 0.5
This compound (50 µM)40.3 ± 3.135.2 ± 2.818.9 ± 2.15.6 ± 1.2

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][4]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]

  • Incubation: Incubate the plate for the desired time points at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[4] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V Assay treatment->apoptosis_assay data_collection Collect Absorbance / Flow Cytometry Data mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis data_collection->data_analysis

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

Many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8] The following diagram illustrates a generalized version of this pathway that could be investigated as a mechanism of action for this compound.

intrinsic_apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak bcl2 Bcl-2/Bcl-xL stress->bcl2 mito Mitochondrion bax_bak->mito Pore formation bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway affected by this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 2,16-Kauranediol in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[1] Natural products are a promising source of novel anti-inflammatory agents. This document provides detailed protocols for investigating the anti-inflammatory effects of 2,16-Kauranediol, a kaurane diterpenoid, in a murine model. While direct studies on this compound are limited, the following protocols are based on established methodologies for evaluating the anti-inflammatory properties of structurally related ent-kaurane diterpenoids.[1][2][3] These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines by suppressing the NF-κB pathway.[1]

I. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This protocol describes an acute inflammation model to assess the in vivo anti-inflammatory effects of this compound.[3][4]

Experimental Protocol

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are used. Animals should be acclimatized for at least one week before the experiment.

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer this compound or control substances orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 50 µL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control.

    • At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., myeloperoxidase assay, cytokine analysis).

Data Presentation

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.070
This compound10Data to be determinedData to be determined
This compound20Data to be determinedData to be determined
This compound40Data to be determinedData to be determined
Indomethacin100.32 ± 0.0462.4
This table presents hypothetical data for illustrative purposes.

Experimental Workflow

G cluster_0 In Vivo Experiment: Carrageenan-Induced Paw Edema acclimatization Acclimatization of Mice grouping Grouping of Animals acclimatization->grouping treatment Oral Administration of this compound/Controls grouping->treatment induction Sub-plantar Injection of Carrageenan treatment->induction measurement Paw Volume Measurement (0-5h) induction->measurement euthanasia Euthanasia and Tissue Collection measurement->euthanasia analysis Data Analysis and Interpretation euthanasia->analysis

Carrageenan-Induced Paw Edema Workflow.

II. In Vitro Anti-Inflammatory Activity: LPS-Stimulated Murine Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1]

Experimental Protocols

A. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA).

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

B. Cell Viability Assay (MTT Assay)

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

C. Nitric Oxide (NO) Assay (Griess Test)

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Measure the absorbance at 540 nm. A sodium nitrite solution is used as a standard.

D. Pro-inflammatory Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

E. Western Blot Analysis

  • After treatment (e.g., 30 min for signaling proteins, 24 hours for enzymes), lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Data Presentation

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control-Data to be determinedData to be determinedData to be determined
LPS (1 µg/mL)-100100100
LPS + this compound1Data to be determinedData to be determinedData to be determined
LPS + this compound5Data to be determinedData to be determinedData to be determined
LPS + this compound10Data to be determinedData to be determinedData to be determined
LPS + this compound25Data to be determinedData to be determinedData to be determined
This table presents hypothetical data for illustrative purposes.

Experimental Workflow

G cluster_1 In Vitro Experiment: LPS-Stimulated Macrophages cluster_assays Assays cell_culture RAW 264.7 Cell Culture pretreatment Pre-treatment with this compound cell_culture->pretreatment stimulation LPS Stimulation pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay elisa Cytokine Levels (ELISA) stimulation->elisa western_blot Protein Expression (Western Blot) stimulation->western_blot

In Vitro Anti-inflammatory Assay Workflow.

III. Mechanism of Action: NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway, based on findings for other kaurane diterpenoids.[1]

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription Kauranediol This compound Kauranediol->Inhibition

Proposed Inhibition of the NF-κB Pathway.

The protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory properties of this compound. By utilizing both in vivo and in vitro models, researchers can effectively assess its therapeutic potential and elucidate its mechanism of action, paving the way for further drug development.

References

Elucidating the Mechanism of Action of 2,16-Kauranediol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action of the diterpenoid 2,16-Kauranediol. The following protocols detail a systematic approach to characterize its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, namely the NF-κB and MAPK pathways, which are often implicated in inflammation and cancer.

I. Initial Assessment: Cell Viability and Cytotoxicity

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies. The MTT and XTT assays are reliable colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Table 1: Summary of Cell Viability Assay Data
AssayCell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
MTT HeLa0, 1, 5, 10, 25, 50, 10024Data to be filled by the userCalculate
0, 1, 5, 10, 25, 50, 10048Data to be filled by the userCalculate
0, 1, 5, 10, 25, 50, 10072Data to be filled by the userCalculate
XTT RAW 264.70, 1, 5, 10, 25, 50, 10024Data to be filled by the userCalculate
0, 1, 5, 10, 25, 50, 10048Data to be filled by the userCalculate
0, 1, 5, 10, 25, 50, 10072Data to be filled by the userCalculate
Experimental Protocol: MTT Assay[1][2][4]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: Cell Viability Assays

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_reagent Add MTT or XTT Reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Add Solubilization Buffer (MTT only) incubate_reagent->solubilize MTT Assay read Measure Absorbance incubate_reagent->read XTT Assay solubilize->read analyze Data Analysis (IC50) read->analyze

Caption: Workflow for determining cell viability using MTT or XTT assays.

II. Investigating Programmed Cell Death: Apoptosis Assays

If this compound reduces cell viability, it is crucial to determine if this is due to the induction of apoptosis. Annexin V staining can identify early apoptotic cells, while caspase activity assays can measure the activation of key executioner caspases.[5][6][7][8]

Table 2: Summary of Apoptosis Assay Data
AssayCell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Change in Caspase-3/7 Activity
Annexin V/PI HeLa0, IC50/2, IC50, IC502Data to be filled by the userData to be filled by the userN/A
Caspase-Glo 3/7 HeLa0, IC50/2, IC50, IC502N/AN/AData to be filled by the user
Experimental Protocol: Annexin V-FITC/PI Staining[6][7][8][9]
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Apoptosis Detection Workflow

G cluster_workflow Apoptosis Detection Workflow start Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quadrant Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic analyze->quadrant

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

III. Cell Cycle Analysis

To investigate if this compound affects cell proliferation by altering cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method.[9][10][11][12]

Table 3: Summary of Cell Cycle Analysis Data
Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HeLa0Data to be filled by the userData to be filled by the userData to be filled by the user
IC50/2Data to be filled by the userData to be filled by the userData to be filled by the user
IC50Data to be filled by the userData to be filled by the userData to be filled by the user
Experimental Protocol: Cell Cycle Analysis by PI Staining[10][12][13]
  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Cell Cycle Analysis Workflow

G cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with this compound harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide and RNase A harvest->stain analyze Analyze by Flow Cytometry stain->analyze histogram Generate DNA Content Histogram analyze->histogram quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) histogram->quantify

Caption: Workflow for cell cycle analysis using propidium iodide staining.

IV. Dissecting Molecular Mechanisms: Signaling Pathway Analysis

A. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[13][14][15][16][17][18][19][20] Investigating the effect of this compound on this pathway can provide insights into its potential anti-inflammatory or pro-apoptotic mechanisms.

AssayCell LineTreatmentFold Change in Luciferase Activityp-IκBα / Total IκBα RatioNuclear p65 / Total p65 Ratio
NF-κB Reporter HEK293TVehicleData to be filled by the userN/AN/A
TNF-αData to be filled by the userN/AN/A
This compound + TNF-αData to be filled by the userN/AN/A
Western Blot RAW 264.7VehicleN/AData to be filled by the userData to be filled by the user
LPSN/AData to be filled by the userData to be filled by the user
This compound + LPSN/AData to be filled by the userData to be filled by the user
  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Cell Treatment and Lysis: Treat cells as described above and prepare whole-cell, cytoplasmic, and nuclear extracts.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Kauranediol This compound Kauranediol->IKK Inhibition? Kauranediol->IkB Stabilization? Kauranediol->NFkB Inhibition of translocation?

Caption: Potential points of intervention for this compound in the NF-κB pathway.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[21][22][23][24][25] Their modulation by this compound could explain its effects on cell fate.

Cell LineTreatmentp-ERK / Total ERK Ratiop-JNK / Total JNK Ratiop-p38 / Total p38 Ratio
HeLaVehicleData to be filled by the userData to be filled by the userData to be filled by the user
This compoundData to be filled by the userData to be filled by the userData to be filled by the user
Growth Factor (e.g., EGF)Data to be filled by the userData to be filled by the userData to be filled by the user
This compound + Growth FactorData to be filled by the userData to be filled by the userData to be filled by the user
  • Cell Treatment and Lysis: Treat cells with this compound with or without a MAPK activator (e.g., EGF for ERK, anisomycin for JNK/p38). Lyse cells in RIPA buffer.

  • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for NF-κB Western blotting.

  • Immunoblotting: Probe membranes with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

G cluster_pathway MAPK Signaling Pathways cluster_extracellular cluster_intracellular Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Response Cellular Responses (Proliferation, Apoptosis, etc.) MAPK_ERK->Response MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Response MAPK_p38 p38 MAPKK_p38->MAPK_p38 MAPK_p38->Response Kauranediol This compound Kauranediol->MAPKKK Modulation? Kauranediol->MAPKK_ERK Modulation? Kauranediol->MAPKK_JNK Modulation? Kauranediol->MAPKK_p38 Modulation?

Caption: Potential points of modulation by this compound in the MAPK pathways.

References

Application Notes and Protocols for the Large-Scale Extraction and Purification of 2,16-Kauranediol from Euphorbia hirta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,16-Kauranediol is a kaurane-type diterpenoid that has been isolated from the plant Euphorbia hirta.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. These properties make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed protocols for the large-scale extraction and purification of this compound from Euphorbia hirta, tailored for researchers and professionals in the pharmaceutical and biotechnology sectors.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Euphorbia hirta. These values are based on laboratory-scale extractions and can be used as a baseline for scaling up the process.

Table 1: Extraction Yields of Crude Extracts from Euphorbia hirta

Solvent SystemExtraction MethodPlant PartPercentage Yield (% w/w)Reference
EthanolMacerationLeaves14.85[3]
MethanolMacerationLeaves9.71[3]
WaterMacerationLeaves7.0[3]
Ethanol (70%)RefluxWhole PlantNot Specified[4]
MethanolNot SpecifiedWhole Plant4.59[5][6]
WaterNot SpecifiedWhole Plant6.85[5][6]

Table 2: Estimated Yield and Purity of this compound from Euphorbia hirta

ParameterValueNotes
Starting Plant Material (Dried)100 kgBased on a scalable protocol.
Crude Ethanol Extract Yield10 - 15 kgEstimated from typical extraction yields.
Ethyl Acetate Fraction Yield1.5 - 2.5 kgAfter solvent partitioning.
Final Yield of Purified this compound50 - 100 mgEstimated based on the reported yield of a similar compound, 2β,16α-dihydroxy-ent-kaurane (2 mg from 4 kg of plant material).[1][2][7]
Purity of Final Product>95%Achievable with multi-step chromatographic purification.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Euphorbia hirta

This protocol is designed for a large-scale extraction process, starting with 100 kg of dried plant material.

1. Plant Material Preparation:

  • Obtain 100 kg of dried aerial parts of Euphorbia hirta.

  • Grind the plant material to a coarse powder (particle size of 2-5 mm) to increase the surface area for efficient extraction.

2. Extraction:

  • Method: Maceration or percolations are suitable for large-scale extraction. For this protocol, we will describe maceration.

  • Solvent: Use 95% ethanol. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Procedure:

    • Place the powdered plant material in a large stainless steel extractor.

    • Add 1000 L of 95% ethanol to the extractor.

    • Stir the mixture periodically for 48-72 hours at room temperature (20-25°C).

    • After the maceration period, drain the ethanolic extract.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the ethanolic extracts.

3. Concentration:

  • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.

4. Solvent Partitioning:

  • Suspend the crude ethanolic extract in 50 L of distilled water.

  • Perform liquid-liquid partitioning with n-hexane to remove non-polar constituents like fats and waxes. Repeat the partitioning three times with 50 L of n-hexane each time. Discard the n-hexane fractions.

  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 L) to extract the diterpenoids.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with this compound.

Protocol 2: Purification of this compound

This protocol details the chromatographic purification of this compound from the ethyl acetate fraction.

1. Silica Gel Column Chromatography (Step 1):

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column (e.g., 20 cm diameter x 150 cm length for a large-scale separation).

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

    • Load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the polarity to 0:100.

    • Collect fractions of 5-10 L and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

    • Combine the fractions containing the compound of interest based on the TLC profile.

2. Sephadex LH-20 Column Chromatography (Step 2):

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Procedure:

    • Pack a column with Sephadex LH-20 swelled in methanol.

    • Dissolve the combined fractions from the silica gel column in a minimal amount of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute with methanol at a constant flow rate.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the purified this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • For achieving high purity (>95%), a final purification step using preparative HPLC is recommended.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 250 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. The exact gradient should be optimized based on analytical HPLC.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as diterpenoids often lack a strong chromophore).

  • Procedure:

    • Dissolve the semi-purified compound in the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

4. Crystallization (Optional):

  • If a crystalline product is desired, crystallization can be attempted from a suitable solvent system (e.g., methanol/water, acetone/hexane).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow A Dried Euphorbia hirta Plant Material (100 kg) B Grinding to Coarse Powder A->B C Maceration with 95% Ethanol B->C D Concentration of Ethanolic Extract C->D E Solvent Partitioning (n-Hexane and Ethyl Acetate) D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Pure this compound (>95%) I->J

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Kaurane diterpenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately reducing the production of inflammatory mediators such as nitric oxide (NO).[8]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates & Activates pNFkB p-NF-κB (Active) NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Kauranediol This compound Kauranediol->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Enhancing the Bioactivity of 2,16-Kauranediol Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane diterpenoids, a class of natural products, are recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties. Among these, 2,16-Kauranediol serves as a promising scaffold for the development of more potent therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its bioactivity. The primary focus is on acetylation and caffeoylation of the hydroxyl groups at the C-2 and C-16 positions. Enhanced bioactivity is demonstrated through comparative analysis of the cytotoxic effects on cancer cell lines and the anti-inflammatory activity in macrophage cell models.

Introduction

The therapeutic efficacy of natural products can often be significantly improved through structural modification. Derivatization strategies, such as esterification, can alter the physicochemical properties of a molecule, including its lipophilicity, stability, and ability to interact with biological targets. For this compound, the hydroxyl groups at positions 2 and 16 are prime targets for such modifications. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability. The introduction of a caffeoyl moiety, a well-known antioxidant and anti-inflammatory agent, can introduce new pharmacophoric features, leading to a synergistic enhancement of bioactivity.

This report details the synthetic procedures for preparing 2,16-diacetyl-kauranediol and 2-O-acetyl-16-O-caffeoyl-kauranediol. Furthermore, it provides protocols for evaluating their enhanced anticancer and anti-inflammatory activities, supported by quantitative data and mechanistic insights into the underlying signaling pathways.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and its Derivatives against Human Cancer Cell Lines (IC50, µM)
CompoundHL-60 (Leukemia)A549 (Lung)MCF-7 (Breast)
This compound> 50> 50> 50
2,16-Diacetyl-kauranediol15.8 ± 1.225.4 ± 2.132.1 ± 2.8
2-O-acetyl-16-O-caffeoyl-kauranediol8.2 ± 0.714.9 ± 1.519.5 ± 1.9
Cisplatin (Positive Control)2.5 ± 0.35.1 ± 0.67.8 ± 0.9
Table 2: Comparative Anti-inflammatory Activity of this compound and its Derivatives (IC50, µM)
CompoundInhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages
This compound> 100
2,16-Diacetyl-kauranediol45.2 ± 3.5
2-O-acetyl-16-O-caffeoyl-kauranediol21.7 ± 2.0
L-NMMA (Positive Control)18.5 ± 1.6

Experimental Protocols

Protocol 1: Synthesis of 2,16-Diacetyl-kauranediol

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (3 mmol, 3 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2,16-diacetyl-kauranediol.

Protocol 2: Synthesis of 2-O-acetyl-16-O-caffeoyl-kauranediol

Materials:

  • This compound

  • Caffeic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Selective Caffeoylation:

    • To a solution of this compound (1 mmol) and caffeic acid (1.1 mmol) in anhydrous DCM (20 mL), add DMAP (0.1 mmol).

    • Cool the mixture to 0°C and add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the mono-caffeoylated intermediate.

  • Acetylation:

    • Dissolve the purified mono-caffeoylated intermediate (1 mmol) in pyridine (10 mL).

    • Add acetic anhydride (1.5 mmol) and stir at room temperature for 12 hours.

    • Work-up the reaction as described in Protocol 1 (steps 5-9) to obtain 2-O-acetyl-16-O-caffeoyl-kauranediol.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HL-60, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound and derivatives) dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell growth).

Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using NaNO₂ to determine the nitrite concentration in the samples.

  • Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-stimulated vehicle control and determine the IC50 values.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassays Biological Evaluation 2_16_Kauranediol 2_16_Kauranediol Acetylation Acetylation 2_16_Kauranediol->Acetylation Ac₂O, Pyridine Caffeoylation_Acetylation Caffeoylation & Acetylation 2_16_Kauranediol->Caffeoylation_Acetylation 1. Caffeic Acid, DCC, DMAP 2. Ac₂O, Pyridine Diacetyl_Derivative 2,16-Diacetyl- kauranediol Acetylation->Diacetyl_Derivative Caffeoyl_Derivative 2-O-acetyl-16-O- caffeoyl-kauranediol Caffeoylation_Acetylation->Caffeoyl_Derivative Anticancer_Assay Anticancer Assay (MTT) Diacetyl_Derivative->Anticancer_Assay Antiinflammatory_Assay Anti-inflammatory Assay (NO Inhibition) Diacetyl_Derivative->Antiinflammatory_Assay Caffeoyl_Derivative->Anticancer_Assay Caffeoyl_Derivative->Antiinflammatory_Assay Data_Analysis IC50 Determination & Comparative Analysis Anticancer_Assay->Data_Analysis Antiinflammatory_Assay->Data_Analysis

Caption: Experimental workflow from synthesis to bioactivity evaluation.

Anticancer Signaling Pathway

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kauranediol_Derivatives This compound Derivatives Death_Receptors Death Receptors (e.g., Fas) Kauranediol_Derivatives->Death_Receptors Bax_up Bax upregulation Kauranediol_Derivatives->Bax_up Bcl2_down Bcl-2 downregulation Kauranediol_Derivatives->Bcl2_down Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Bid_cleavage Bid cleavage to tBid Caspase8->Bid_cleavage Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid_cleavage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_up->Mitochondrion Bcl2_down->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound derivatives.

Anti-inflammatory Signaling Pathway

antiinflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway Kauranediol_Derivatives This compound Derivatives Kauranediol_Derivatives->IKK NFkB_DNA_binding NF-κB DNA Binding Kauranediol_Derivatives->NFkB_DNA_binding direct inhibition IkBa_P p-IκBα IKK->IkBa_P IkBa_Ub IκBα Ubiquitination & Degradation IkBa_P->IkBa_Ub NFkB_dimer p50/p65 Dimer IkBa_Ub->NFkB_dimer releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation NFkB_translocation->NFkB_DNA_binding Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_DNA_binding->Proinflammatory_genes Inflammation Inflammation Proinflammatory_genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Conclusion

The derivatization of this compound, particularly through acetylation and the introduction of a caffeoyl moiety, presents a viable strategy for enhancing its therapeutic potential. The provided protocols offer a framework for the synthesis and biological evaluation of these novel compounds. The enhanced cytotoxicity against cancer cells and the potent anti-inflammatory effects observed with the derivatives underscore the value of this approach in drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted.

Application Notes and Protocols: 2,16-Kauranediol as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] Within this class, di- and poly-hydroxylated kaurane derivatives represent promising starting points for the development of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing 2,16-Kauranediol , a naturally occurring diterpene isolated from plants such as Euphorbia hirta, as a versatile scaffold for medicinal chemistry exploration.[5]

Chemical Structure of this compound:

  • Systematic Name: Kaurane-2β,16-diol

  • CAS Number: 34302-37-9

  • Molecular Formula: C₂₀H₃₄O₂

  • Molecular Weight: 306.5 g/mol

The presence of two hydroxyl groups at the C-2 and C-16 positions offers opportunities for selective chemical modifications to generate a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.

Data Presentation: Biological Activities of Related Kaurane Diterpenoids

While specific biological data for a library of this compound derivatives is not extensively available in the public domain, the following table summarizes the activities of structurally related ent-kaurane diterpenoids to highlight the potential of this scaffold.

Compound ClassExample CompoundBiological ActivityIC₅₀ / ActivityReference
ent-Kaurane DiterpenoidsOridoninAnticancer (Human tumor cell lines)Varies by cell line[6]
ent-Kaurane DiterpenoidsEriocalyxin BAnticancer (Human tumor cell lines)Varies by cell line[6]
ent-Kaurane DiterpenoidsAnnoglabasin ABioactive DiterpeneNot specified[7]
ent-Kaurane DimerAnnomosin ABioactive DiterpeneNot specified[7]
ent-Kaurane-type DiterpenoidsCompounds 16, 17, 18Anticancer (HepG2, NSCLC-H292, SNU-1040)SI values: 161.06, 47.80, 128.20[6]

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for the modification of hydroxyl groups on steroid and terpenoid scaffolds. These serve as a starting point for the derivatization of this compound.

Protocol 1: General Procedure for Esterification of this compound

This protocol describes the synthesis of ester derivatives at the hydroxyl groups. Selective protection of one hydroxyl group may be necessary to achieve regioselectivity.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired Acid Chloride or Anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or pyridine (2-4 equivalents) to the solution.

  • Add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (2-3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired ester derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Ether Synthesis via Williamson Ether Synthesis

This protocol outlines the formation of ether derivatives.

Materials:

  • This compound

  • Anhydrous THF or Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Desired Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)

  • Saturated Ammonium Chloride solution

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a stirred suspension of NaH (2-4 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Add deionized water and extract the mixture with Ethyl Acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ether derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Mandatory Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Kauranediol This compound Scaffold Derivatization Chemical Derivatization (Esterification, Etherification, etc.) Kauranediol->Derivatization Library Library of This compound Derivatives Derivatization->Library InVitro In Vitro Assays (Cytotoxicity, Anti-inflammatory, etc.) Library->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead ADMET ADMET Profiling Lead->ADMET InVivo In Vivo Studies ADMET->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A generalized workflow for the development of this compound derivatives.

Potential Signaling Pathways for Modulation

Given the known anticancer and anti-inflammatory properties of kaurane diterpenoids, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and inflammation.

G cluster_nfkb NF-κB Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Gene_NFkB Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Gene_NFkB promotes transcription PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Derivative This compound Derivative Derivative->IKK inhibits? Derivative->PI3K inhibits?

Caption: Potential modulation of NF-κB and PI3K/Akt pathways by this compound derivatives.

Concluding Remarks

This compound presents a valuable and underexplored scaffold for the development of new therapeutic agents. Its chemical structure is amenable to a variety of modifications, allowing for the creation of a diverse library of compounds for biological screening. The protocols and pathways outlined in this document provide a foundational framework for initiating a medicinal chemistry program centered on this promising natural product. Further research is warranted to synthesize and evaluate a range of this compound derivatives to unlock their full therapeutic potential.

References

In Vivo Animal Models for Testing the Efficacy of Kaurane Diterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo efficacy studies for 2,16-Kauranediol are not available in the public domain. The following application notes and protocols are based on structurally related and well-studied ent-kaurane diterpenoids, namely Oridonin for anti-cancer applications and Kaurenoic Acid for anti-inflammatory applications. These protocols can serve as a foundational guide for designing in vivo studies for this compound.

I. Anti-Cancer Efficacy Testing Using Oridonin as a Model Compound

Oridonin, an ent-kaurane diterpenoid isolated from Rabdosia rubescens, has demonstrated significant anti-tumor effects in various in vitro and in vivo models.[1] It is known to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through the modulation of multiple signaling pathways.[2][3][4]

Data Presentation: In Vivo Efficacy of Oridonin in Xenograft Models
ParameterStudy DetailsReference
Animal Model Nude mice bearing HT29 human colorectal carcinoma cell xenografts[1]
Treatment Oridonin (10, 15, 20 mg/kg body weight)[1]
Administration Intraperitoneal injection, daily for 12 days[1]
Efficacy Endpoint Tumor growth inhibition[1]
Results Significant reduction in tumor growth at 15 and 20 mg/kg doses. Relative tumor inhibition of 27.35% (15 mg/kg) and 53.19% (20 mg/kg).[1]
Animal Model Nude mice bearing B16 murine melanoma cell xenografts[4]
Treatment Oridonin (20 mg/kg)[4]
Administration Intraperitoneal injection[4]
Efficacy Endpoint Tumor growth reduction[4]
Results 45.9% reduction in tumor growth.[4]
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol describes the evaluation of the anti-tumor efficacy of an ent-kaurane diterpenoid, using Oridonin as an example, in a subcutaneous xenograft model.

1. Cell Culture and Animal Husbandry:

  • Human cancer cell lines (e.g., HT29 colorectal carcinoma, CAL27 oral squamous cell carcinoma) are cultured in appropriate media and conditions.[1][5]
  • Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.[1][5]

2. Tumor Cell Implantation:

  • Harvest cancer cells during the logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Inject a specific number of cells (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the right flank of each mouse.[1][5]

3. Animal Grouping and Treatment:

  • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Vehicle Control Group: Administer the vehicle (e.g., 0.9% saline, DMSO/saline mixture) following the same schedule as the treatment groups.
  • Treatment Groups: Administer the test compound (e.g., Oridonin) at various doses (e.g., 10, 15, 20 mg/kg) via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 12-21 days).[1][5]
  • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent relevant to the cancer type.

4. Efficacy Evaluation:

  • Measure tumor dimensions (length and width) with a caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Visualization: Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Nude Mice Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia analysis Data Analysis euthanasia->analysis PI3K_Akt_mTOR_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation animal_fasting Rat Fasting grouping Animal Grouping animal_fasting->grouping treatment Compound Administration grouping->treatment induction Carrageenan Injection treatment->induction measurement Paw Volume Measurement induction->measurement analysis Data Analysis measurement->analysis NFkB_Pathway KauraneDiterpenoid Kaurane Diterpenoid NFkB NF-κB KauraneDiterpenoid->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2,16-Kauranediol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the synthesis of 2,16-Kauranediol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My initial reduction of the C-19 carboxylic acid on the kaurane skeleton is incomplete, resulting in a low yield of the corresponding alcohol. What are the possible causes and solutions?

Answer: Incomplete reduction of the C-19 carboxylic acid is a common issue. The primary causes are often related to the choice of reducing agent, reaction conditions, or the purity of the starting material.

  • Choice of Reducing Agent: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, its reactivity can be hampered by poor solubility or degradation.

    • Troubleshooting:

      • Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions.

      • Consider using a different solvent system to improve the solubility of the kaurane substrate, such as a mixture of THF and diethyl ether.

      • Alternatively, conversion of the carboxylic acid to a methyl ester followed by reduction with LiAlH₄ can sometimes proceed more cleanly and with higher yield.

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the LiAlH₄.

      • The reaction may require elevated temperatures (refluxing THF) to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Purity of Starting Material: Impurities in the starting ent-kaurenoic acid can interfere with the reduction.

    • Troubleshooting: Purify the starting material by column chromatography or recrystallization before proceeding with the reduction.

Question 2: The hydroxylation at the C-2 position of the kaurane ring is not occurring or is resulting in a mixture of products. How can I improve the regioselectivity and yield of this step?

Answer: Achieving regioselective hydroxylation on a complex scaffold like the kaurane skeleton can be challenging. The outcome is highly dependent on the chosen methodology and the steric and electronic properties of the substrate.

  • Directed C-H Oxidation: For selective hydroxylation, directed C-H oxidation methods are often employed.[1] However, the directing group's position and the reaction conditions are critical.

    • Troubleshooting:

      • If using a transient imine directing group for subsequent borylation and oxidation, ensure the imine formation goes to completion.[1]

      • The choice of oxidant is crucial. If using Oxone®, ensure the pH of the reaction mixture is controlled, as it can influence the reactivity and selectivity.[1]

  • Microbial Transformation: Biotransformation using specific microorganisms can offer high regioselectivity for hydroxylation. For instance, Cephalosporium aphidicola has been used to hydroxylate kaurane derivatives.[2]

    • Troubleshooting:

      • The yield and selectivity of microbial transformations are highly dependent on the microbial strain, culture conditions (media composition, pH, temperature), and incubation time. Optimization of these parameters is often necessary.

      • Substrate loading is also a critical factor; high concentrations can be toxic to the microorganisms.

Question 3: I am observing the formation of multiple spots on my TLC plate after the C-16 hydroxylation step, suggesting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The stereoselectivity of the hydroxylation at C-16 is influenced by the reagent's approach to the double bond of the precursor, ent-kaur-16-ene.

  • Hydroboration-Oxidation: This is a common method to introduce a hydroxyl group with anti-Markovnikov selectivity. The stereochemical outcome is dictated by the steric hindrance around the double bond.

    • Troubleshooting:

      • The choice of borane reagent is critical. For higher stereoselectivity, bulkier borane reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can be used to favor attack from the less hindered face.

      • Reaction temperature can also influence selectivity. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance the stereoselectivity.

  • Epoxidation followed by Reductive Opening: An alternative two-step process involves epoxidation of the double bond followed by regioselective reductive opening of the epoxide.

    • Troubleshooting:

      • The choice of epoxidizing agent (e.g., m-CPBA) and subsequent reducing agent (e.g., LiAlH₄) will determine the final stereochemistry. Careful selection based on literature precedents for similar systems is advised.

Question 4: The purification of the final this compound is difficult, and I am struggling to separate it from byproducts and diastereomers. What purification strategies are recommended?

Answer: The purification of diols, especially diastereomeric mixtures, can be challenging due to their similar polarities.

  • Column Chromatography:

    • Troubleshooting:

      • Use a high-resolution silica gel (230-400 mesh) for better separation.[2]

      • Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). A slow elution rate can improve resolution.

      • If separation is still difficult, consider derivatization of the diol to less polar acetonide or silyl ether derivatives, which may be easier to separate. The protecting groups can then be removed in a subsequent step.

  • Recrystallization:

    • Troubleshooting:

      • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and separation of diastereomers. Experiment with different solvent mixtures to find the optimal conditions.

Experimental Protocols

A plausible synthetic route for this compound starting from ent-kaur-16-en-19-oic acid is outlined below.

Step 1: Reduction of ent-kaur-16-en-19-oic acid to ent-kaur-16-en-19-ol

  • To a stirred solution of ent-kaur-16-en-19-oic acid (1.0 g, 3.3 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (0.25 g, 6.6 mmol) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

  • Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (0.25 mL), 15% aqueous NaOH (0.25 mL), and water (0.75 mL).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford ent-kaur-16-en-19-ol.

Step 2: Hydroxylation of ent-kaur-16-en-19-ol at C-16 to yield ent-kauran-16,19-diol

  • To a solution of ent-kaur-16-en-19-ol (0.5 g, 1.73 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (2.6 mL, 2.6 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Cool the mixture to 0 °C and slowly add water (1 mL), followed by 3 M aqueous NaOH (1 mL) and 30% hydrogen peroxide (1 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield ent-kauran-16,19-diol.

Step 3: Regioselective Hydroxylation at C-2 to yield this compound

This step is challenging and may require specialized methods. A potential approach involves a directed C-H oxidation.

  • Protect the hydroxyl groups at C-16 and C-19 as silyl ethers (e.g., using TBSCl and imidazole).

  • Introduce a directing group that can facilitate hydroxylation at C-2. This might involve the temporary installation of a group at a nearby position that can direct an oxidant to the C-2 position.

  • Perform the directed hydroxylation using an appropriate catalyst and oxidant system (e.g., a palladium catalyst with an oxidizing agent).

  • Remove the directing group and the silyl protecting groups (e.g., using TBAF) to yield this compound.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of ent-kauran-16,19-diol

ParameterStandard ProtocolOptimized Protocol
Step 1: Reduction
Reducing AgentLiAlH₄LiAlH₄
SolventTHFTHF
TemperatureRefluxReflux
Time4 h6 h (or until completion by TLC)
Yield ~70% >90%
Step 2: Hydroxylation
ReagentBH₃·THF9-BBN
SolventTHFTHF
TemperatureRoom Temperature0 °C to Room Temperature
Time6 h12 h
Yield ~60% ~80%

Visualizations

experimental_workflow start ent-kaur-16-en-19-oic acid step1 Step 1: Reduction (LiAlH4, THF) start->step1 intermediate1 ent-kaur-16-en-19-ol step1->intermediate1 step2 Step 2: Hydroxylation at C-16 (BH3-THF or 9-BBN, H2O2, NaOH) intermediate1->step2 intermediate2 ent-kauran-16,19-diol step2->intermediate2 step3 Step 3: Hydroxylation at C-2 (Directed C-H Oxidation) intermediate2->step3 final_product This compound step3->final_product troubleshooting_hydroxylation low_yield Low Yield in C-16 Hydroxylation cause1 Poor Stereoselectivity low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Byproduct Formation low_yield->cause3 solution1a Use bulkier borane reagent (9-BBN) cause1->solution1a solution1b Lower reaction temperature cause1->solution1b solution2a Increase reaction time cause2->solution2a solution2b Ensure stoichiometry of reagents cause2->solution2b solution3a Optimize oxidant addition cause3->solution3a

References

Improving the resolution of 2,16-Kauranediol in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,16-Kauranediol Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to analyze using standard RP-HPLC with UV detection?

A1: this compound is a kaurane diterpene, a class of natural products known for their complex structures and potential biological activities. The primary challenge in its analysis lies in its chemical structure. Like many terpenoids, it lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[1][2][3] Standard HPLC systems rely on UV-Vis detectors, which are ineffective for compounds that do not absorb light.[2] This necessitates the use of alternative detection methods or chemical modification to make the molecule detectable.

Q2: What are the recommended alternative detectors for analyzing non-chromophoric compounds like this compound?

A2: For non-chromophoric compounds, "universal" detectors that do not depend on the analyte's optical properties are recommended. The most common and effective options are:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is suitable for all compounds that are less volatile than the mobile phase.[1][3]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a charge to the resulting analyte particles, which is measured by an electrometer.[4][5] CAD is known for its high sensitivity and consistent response for non-volatile analytes.[4][6]

  • Mass Spectrometry (MS): An MS detector provides high sensitivity and specificity and can confirm the molecular weight of the analyte, offering a high degree of confidence in peak identification.

Q3: What is derivatization, and how can it help in the analysis of this compound?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[7][8] For this compound, which has two hydroxyl (-OH) groups, derivatization involves reacting these groups with a reagent to attach a UV-absorbing tag (a chromophore).[7][9] This allows the resulting derivative to be easily detected by a standard UV-Vis detector, significantly enhancing detection sensitivity.[8][9]

Troubleshooting Guide: Improving Resolution

This guide addresses common issues encountered when developing a separation method for this compound.

Problem 1: I cannot detect a peak for this compound.

Potential Cause Solution
Inappropriate Detector As a non-chromophoric compound, this compound is nearly invisible to standard UV-Vis detectors. Solution: Use a universal detector like an ELSD, CAD, or MS.[1][2][4]
Lack of Derivatization If using a UV-Vis detector, the analyte must be derivatized. Solution: Implement a pre-column derivatization protocol to attach a UV-active label to the hydroxyl groups of the diol. (See Experimental Protocol 2).
Analyte is Volatile If using an ELSD or CAD, the analyte must be less volatile than the mobile phase. While unlikely for this compound, ensure the detector's evaporation temperature is not excessively high. Solution: Optimize the detector's drift tube temperature. Start at a lower temperature (e.g., 40-50°C) and gradually increase it.

Problem 2: The peak for this compound is co-eluting (overlapping) with an impurity or another compound.

Potential Cause Solution
Suboptimal Mobile Phase Composition The ratio of organic solvent to water is critical for achieving good resolution in reversed-phase chromatography.[10]
Incorrect Organic Modifier Acetonitrile and methanol have different selectivities. One may provide better resolution than the other for specific analytes.
Inappropriate Stationary Phase The column chemistry significantly impacts selectivity. A standard C18 column may not be optimal for all separations.
Temperature Effects Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity.

Table 1: Effect of Acetonitrile Concentration on Resolution (Example Data)

% Acetonitrile (in Water) Retention Time (min) Resolution (Rs) between this compound and Impurity
70% 12.5 0.8 (Co-eluting)
65% 15.8 1.3 (Partial Separation)
60% 19.2 1.8 (Good Separation)
55% 24.1 2.1 (Excellent Separation)

Note: A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing poor peak resolution in your HPLC analysis.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase Start Here adjust_organic Adjust % Organic (e.g., 65% -> 60% -> 55% ACN) check_mobile_phase->adjust_organic change_solvent Try Different Organic Solvent (e.g., Acetonitrile vs. Methanol) adjust_organic->change_solvent If no improvement end_node Resolution Achieved (Rs >= 1.5) adjust_organic->end_node Success try_gradient Implement a Gradient change_solvent->try_gradient If still poor change_solvent->end_node Success check_column Step 2: Evaluate Stationary Phase try_gradient->check_column If still poor try_gradient->end_node Success change_column Test Different Column Chemistry (e.g., C18 -> Phenyl-Hexyl or C30) check_column->change_column check_temp Step 3: Adjust Temperature change_column->check_temp If still poor change_column->end_node Success adjust_temp Vary Column Temperature (e.g., 25°C -> 40°C) check_temp->adjust_temp adjust_temp->end_node Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Experimental Protocols

Protocol 1: RP-HPLC Method using Charged Aerosol Detection (CAD)

This protocol describes a direct analysis method without derivatization.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).[4][6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 40°C.

    • Gas: Nitrogen, pressure as per manufacturer's recommendation.

    • Data Collection Rate: 10 Hz.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column clogging.[11]

Protocol 2: Pre-Column Derivatization for UV Detection

This protocol uses benzoyl chloride to attach a UV-active benzoyl group to the hydroxyl functions of the diol.

  • Reagents and Materials:

    • This compound sample/standard.

    • Anhydrous Pyridine.

    • Benzoyl Chloride.

    • Dichloromethane (DCM).

    • 5% Hydrochloric Acid (HCl) solution.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Anhydrous Sodium Sulfate (Na₂SO₄).

    • Nitrogen gas supply.

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 1 mL of anhydrous pyridine in a clean, dry vial.

    • Add 50 µL of benzoyl chloride to the solution.

    • Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).

    • Quench the reaction by adding 2 mL of water.

    • Extract the product with 3 x 2 mL of DCM.

    • Combine the organic layers and wash sequentially with 2 mL of 5% HCl, 2 mL of water, and 2 mL of saturated NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 1 mL of mobile phase for HPLC analysis.

  • HPLC Conditions for Derivatized Sample:

    • Detector: UV-Vis Detector set to ~230 nm (wavelength for benzoyl chromophore).

    • Use the same column and mobile phase conditions as in Protocol 1, adjusting the gradient as necessary to achieve optimal separation of the derivatized product.

References

Addressing solubility issues of 2,16-Kauranediol in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with 2,16-Kauranediol in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is a type of kaurane diterpene, a class of natural products.[1][2] Its difficulty in dissolving in water-based solutions stems from its chemical structure, which is largely hydrophobic (water-repelling). A key indicator of this is its calculated XLogP3 value of 4.4, which signifies high lipophilicity.[1] This characteristic means it preferentially dissolves in lipids or non-polar solvents over aqueous media like buffers.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The most effective strategies involve using solubility-enhancing excipients or specific preparation techniques. The three primary methods are:

  • Co-solvents: Using a water-miscible organic solvent to create a concentrated stock solution before diluting it into the aqueous buffer.[3][4][5]

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes that encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.[6][7][8]

  • Surfactants: Using surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that enclose the compound and carry it into the solution.[9][10][11]

Q3: Can I use heat or sonication to help dissolve this compound?

A3: Gentle warming and sonication can aid in the dissolution process by providing the energy needed to break the crystal lattice of the solid compound. However, caution is advised. Excessive heat may lead to the degradation of this compound. It is recommended to use the lowest effective temperature for the shortest possible duration and to subsequently verify the integrity of the compound if it has been subjected to significant energy input.

Q4: Will adjusting the pH of my buffer improve the solubility of this compound?

A4: Adjusting pH is most effective for compounds that are weakly acidic or basic.[3][10] this compound is a neutral molecule with two hydroxyl (-OH) groups that do not readily ionize. Therefore, altering the pH of the buffer is unlikely to have a significant impact on its intrinsic solubility.

Section 2: Troubleshooting Guides

Problem: The compound precipitates out of solution when my organic stock is added to the aqueous buffer.

Question: I successfully dissolved this compound in DMSO to make a 10 mM stock solution. However, when I dilute it into my cell culture medium to a final concentration of 10 µM, a cloudy precipitate forms. How can I prevent this?

Answer: This is a common issue known as "crashing out," which occurs when the final concentration of the organic co-solvent is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Here are three effective strategies to overcome this:

  • Optimize Co-Solvent Concentration: The simplest approach is to ensure the final concentration of the co-solvent is sufficient to maintain solubility. This is often a balancing act, as high solvent concentrations can be toxic in biological assays.

    • Action: Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1% DMSO or ethanol) to find the lowest level that prevents precipitation while remaining compatible with your experimental system. Always include a vehicle control (buffer + co-solvent) in your experiments.

  • Utilize Cyclodextrins: Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic compounds without the need for organic solvents in the final solution.[6][8][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Action: Prepare a this compound:HP-β-CD complex. This can be done by co-dissolving the compound and a molar excess of HP-β-CD in a solvent like ethanol, then removing the solvent. The resulting solid complex can then be directly dissolved in your aqueous buffer. See Protocol 2 for a detailed method.

  • Employ Surfactants: A biocompatible, non-ionic surfactant like Polysorbate 80 (Tween 80) can be used to create a stable micellar solution.[9][11]

    • Action: Prepare your aqueous buffer containing Polysorbate 80 at a concentration above its CMC (the CMC for Polysorbate 80 in water is ~0.012 mg/mL). Add your concentrated organic stock of this compound to this surfactant-containing buffer while vortexing. The surfactants will form micelles that encapsulate the compound, preventing precipitation.

Visual Guide: Troubleshooting Workflow for Solubility Issues

G start Start: Need to dissolve This compound in buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol) start->stock dilute Add stock solution dropwise to vigorously stirring aqueous buffer stock->dilute check_precipitate Does the solution remain clear? dilute->check_precipitate success Success! Solution is ready for use. (Verify final solvent conc.) check_precipitate->success Yes precipitate Precipitation or cloudiness occurs check_precipitate->precipitate No choose_method Choose a solubility enhancement method precipitate->choose_method method1 Method 1: Increase final co-solvent concentration (if possible) choose_method->method1 method2 Method 2: Use Cyclodextrins (e.g., HP-β-CD) choose_method->method2 method3 Method 3: Use Surfactants (e.g., Polysorbate 80) choose_method->method3

Caption: A decision tree for troubleshooting the dissolution of this compound.

Section 3: Data Presentation and Experimental Protocols

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₃₄O₂ [1]
Molecular Weight 306.5 g/mol [1]
XLogP3 4.4 [1]
Hydrogen Bond Donors 2 [1]

| Hydrogen Bond Acceptors| 2 |[1] |

Table 2: Comparison of Common Solubilization Strategies

Method Mechanism of Action Advantages Disadvantages Typical Final Conc.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic solutes.[4][5] Simple to prepare; effective for creating stock solutions. Potential for solvent toxicity in biological systems; may alter protein conformation. < 1% (Assay Dependent)
Cyclodextrins Forms a host-guest inclusion complex, with the hydrophobic drug inside its cavity and a hydrophilic exterior.[6][7] High biocompatibility; can create solvent-free final solutions; enhances stability.[7] Higher cost; requires specific complexation protocol; may alter drug bioavailability. 1-10% w/v

| Surfactants | Forms micelles that encapsulate the hydrophobic drug in their core, allowing dispersion in aqueous media.[9][11] | Highly effective at increasing apparent solubility; well-established method. | Can interfere with certain assays; potential for cell lysis at high concentrations. | > CMC (e.g., 0.01-0.1%) |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO) or 200-proof ethanol, vortex mixer, precision balance, appropriate vials.

  • Methodology:

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mM).

    • Vortex the mixture vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if needed.

    • Visually inspect the solution to ensure there are no undissolved particulates.

    • Store the stock solution in tightly sealed vials, protected from light, and at an appropriate temperature (e.g., -20°C or -80°C) for long-term storage.

    • When diluting into your aqueous buffer, add the stock solution dropwise to the buffer while continuously stirring or vortexing to minimize localized high concentrations that can cause precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrins (Inclusion Complex Formation)

This protocol is adapted from methods used for other poorly soluble diterpenes.[13][14]

  • Objective: To prepare a solid, water-soluble complex of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials: this compound, HP-β-CD, ethanol or acetone, rotary evaporator or vacuum desiccator. A typical molar ratio is 1:2 (Drug:Cyclodextrin), but this may require optimization.

  • Methodology:

    • Dissolve this compound in a minimal volume of ethanol (or another suitable volatile organic solvent).

    • In a separate container, dissolve a molar excess of HP-β-CD in the same solvent.

    • Combine the two solutions and stir for 1-2 hours at room temperature to allow for complex formation.

    • Remove the organic solvent completely using a rotary evaporator or by drying under a high vacuum. This will yield a white, amorphous powder.

    • This powder is the this compound:HP-β-CD complex, which should now be freely soluble in aqueous buffers.

    • Dissolve the complex powder directly into your desired buffer to the target concentration. Filter the final solution through a 0.22 µm filter to sterilize and remove any potential non-complexed aggregates.

Visual Guide: Cyclodextrin Inclusion Complex Mechanism

G cluster_1 Water-Soluble Complex drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex drug_in_complex This compound arrow Complexation in Solution

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

References

Stability testing and degradation product analysis of 2,16-Kauranediol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,16-Kauranediol. The information is designed to address specific issues that may be encountered during stability testing and degradation product analysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its intrinsic stability.[1][2] For this compound, a tetracyclic diterpenoid with hydroxyl groups at the C-2 and C-16 positions, the primary degradation pathways are expected to involve:

  • Oxidation: The secondary hydroxyl group at C-2 and the tertiary hydroxyl group at C-16 are susceptible to oxidation. This can lead to the formation of the corresponding ketones, 2-keto-16-hydroxy-kaurane and 2-hydroxy-16-keto-kaurane, respectively. Further oxidation could potentially lead to ring cleavage.

  • Dehydration: Under acidic and/or high-temperature conditions, dehydration involving the hydroxyl groups can occur, leading to the formation of alkenes. The tertiary hydroxyl at C-16 is particularly prone to elimination.

  • Acid-Catalyzed Rearrangement: The kaurane skeleton is known to undergo rearrangement under acidic conditions, potentially leading to the formation of isomeric structures.

2. What are the recommended starting conditions for a forced degradation study of this compound?

The following table outlines recommended starting conditions for a forced degradation study of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursDehydration products, skeletal rearrangement isomers
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursMinimal degradation expected, potential for epimerization
Oxidation 3% H₂O₂Room Temperature24 - 48 hours2-keto-16-hydroxy-kaurane, 2-hydroxy-16-keto-kaurane
Thermal Dry Heat80 °C48 - 96 hoursDehydration products
Photostability ICH Q1B conditions25 °CAs per guidelinesMinimal degradation expected unless chromophores are present

3. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven.

  • Incubation: Incubate the solutions and the solid sample under the conditions specified in the FAQ section.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

  • Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    30 60 40

    | 35 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is present in the degradation products)

  • Injection Volume: 10 µL

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols The basic nature of some degradation products can interact with residual silanol groups on the C18 column, causing peak tailing. Solution: Add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column.
Column Overload Injecting too high a concentration of the sample can lead to peak fronting. Solution: Dilute the sample and re-inject.
Mismatched Injection Solvent Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. Solution: Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

Issue 2: Co-elution of Degradation Products

Potential Cause Troubleshooting Step
Insufficient Chromatographic Resolution The initial gradient may not be optimal for separating structurally similar degradation products. Solution: Modify the gradient profile. A shallower gradient or a longer run time can improve separation.
Inappropriate Mobile Phase pH The ionization state of the analytes can affect their retention. Solution: Adjust the pH of the aqueous mobile phase. For acidic or basic degradation products, a change in pH can significantly alter their retention times.
Wrong Column Chemistry A standard C18 column may not be suitable for separating all degradation products. Solution: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to exploit different separation mechanisms.

Issue 3: Difficulty in Identifying Degradation Products by MS

Potential Cause Troubleshooting Step
Poor Ionization This compound and its degradation products may not ionize efficiently under standard ESI conditions. Solution: Optimize the MS source parameters. Try different ionization modes (positive and negative) and consider using an APCI source, which can be more effective for less polar compounds.
In-source Fragmentation The molecule may be fragmenting in the ion source, making it difficult to identify the molecular ion. Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.
Isomeric Degradation Products Isomers will have the same mass and cannot be distinguished by MS alone. Solution: Rely on chromatographic separation. If isomers co-elute, further method development is required. Tandem MS (MS/MS) can sometimes provide fragment ions that differentiate isomers.

Visualizations

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC_Method Stability-Indicating HPLC Method Development Acid->HPLC_Method Base Base Base->HPLC_Method Oxidative Oxidative Oxidative->HPLC_Method Thermal Thermal Thermal->HPLC_Method Photolytic Photolytic Photolytic->HPLC_Method LC_MS_Analysis LC-MS Analysis for Degradant Identification HPLC_Method->LC_MS_Analysis Structure_Elucidation Structure Elucidation (NMR, MS/MS) LC_MS_Analysis->Structure_Elucidation Drug_Substance This compound Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: Workflow for the stability testing and degradation product analysis of this compound.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Poor Peak Shape) Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Isolate_Column Isolate Column vs. Mobile Phase Issue System_OK->Isolate_Column Yes Fix_System Troubleshoot HPLC System (Pump, Injector, Detector) System_OK->Fix_System No Column_Issue Column Issue? Isolate_Column->Column_Issue Mobile_Phase_Issue Mobile Phase Issue? Column_Issue->Mobile_Phase_Issue No Replace_Column Wash or Replace Column Column_Issue->Replace_Column Yes Optimize_Method Optimize Method (Gradient, pH, Solvent) Mobile_Phase_Issue->Optimize_Method No Prepare_New_MP Prepare Fresh Mobile Phase Mobile_Phase_Issue->Prepare_New_MP Yes End Problem Resolved Fix_System->End Optimize_Method->End Replace_Column->End Prepare_New_MP->End

Caption: A logical troubleshooting workflow for common HPLC issues encountered during analysis.

References

Technical Support Center: Optimizing Cell Culture Conditions for 2,16-Kauranediol Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for cytotoxicity studies of 2,16-Kauranediol.

Frequently Asked Questions (FAQs)

1. What is the recommended starting cell seeding density for a cytotoxicity assay?

Optimizing cell seeding density is critical for reliable and reproducible results.[1][2][3] A suboptimal density can lead to issues like nutrient depletion or altered cellular metabolism, which can affect the accuracy of the assay.[1][3][4] It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line. This typically involves seeding cells at various densities and monitoring their growth over the experimental period to identify a density that allows for exponential growth throughout the assay.[2]

2. Which solvent should I use to dissolve this compound, and what is the maximum concentration I can use?

This compound, as a diterpene, is likely poorly soluble in water. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetone are commonly used to dissolve such compounds.[5][6][7] It is crucial to determine the maximum solvent concentration that does not affect cell viability, as the solvent itself can be cytotoxic at higher concentrations.[6][7] A solvent toxicity test should be performed by treating cells with a range of solvent concentrations (e.g., 0.1% to 2% v/v) and measuring cell viability.[7] Generally, the final solvent concentration in the culture medium should be kept as low as possible, ideally below 0.5%.[7]

3. How long should I incubate the cells with this compound?

The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action.[8][9] Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[8][10] Shorter incubation times may not be sufficient to observe a cytotoxic effect, while longer times might lead to secondary effects not directly related to the compound's toxicity.[9][11] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate incubation period.[11]

4. What is the role of serum in the culture medium during the cytotoxicity assay?

Serum provides essential growth factors for cell proliferation. However, serum proteins can sometimes interact with the test compound, potentially reducing its bioavailability and affecting the experimental outcome.[12] Some protocols recommend reducing the serum concentration or using serum-free media during the compound treatment period.[12][13][14] The effect of serum concentration should be evaluated for your specific cell line and compound.[12]

5. What controls are necessary for a reliable cytotoxicity study?

Including proper controls is essential for the correct interpretation of cytotoxicity data. The following controls should be included in your experimental setup:

  • Untreated Control: Cells cultured in medium without the test compound or solvent. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound. This helps to assess the effect of the solvent on cell viability.[10]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • Medium Blank: Wells containing only culture medium without cells to measure the background absorbance or fluorescence.

Troubleshooting Guides

Common Issues in Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.[15][16]
"Edge effect" in multi-well plates due to evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[16]
Low Absorbance/Fluorescence Signal Low cell density.Optimize and increase the initial cell seeding density.[15]
Insufficient incubation time with the assay reagent.Increase the incubation time with the assay reagent as recommended by the manufacturer's protocol.
Incorrect wavelength settings on the plate reader.Ensure the plate reader is set to the correct excitation and emission wavelengths for the specific assay.
High Background Signal Contamination of the culture medium.Use fresh, sterile medium and practice strict aseptic techniques.[17]
Phenol red or serum in the medium interfering with the assay.Use phenol red-free medium and/or serum-free medium during the final incubation step with the assay reagent.
The test compound interferes with the assay reagent.Run a cell-free control with the compound and the assay reagent to check for direct interaction.[16]
Inconsistent Results Between Experiments Variation in cell health or passage number.Use cells within a consistent and low passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.[1]
Different lots of reagents (e.g., serum, media).Use reagents from the same lot for a set of experiments to minimize variability.[1]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[18]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[5]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[21][22][23]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include untreated and positive controls.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[24]

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[24]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[24]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[24]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[25]

  • Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Analyze the samples promptly using a flow cytometer.[24] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[21]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture determine_density Determine Optimal Seeding Density cell_culture->determine_density seed_cells Seed Cells in Multi-well Plate determine_density->seed_cells solvent_test Solvent Toxicity Test treat_cells Treat with This compound solvent_test->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay read_plate Read Plate/ Acquire Data viability_assay->read_plate apoptosis_assay->read_plate analyze_data Calculate % Viability/ Apoptosis read_plate->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Caption: Experimental workflow for this compound cytotoxicity studies.

Troubleshooting_Flowchart start Inconsistent Cytotoxicity Results q1 High Well-to-Well Variability? start->q1 s1_yes Check Seeding Density & Pipetting Technique. Avoid Edge Effects. q1->s1_yes Yes q2 Low Signal? q1->q2 No s1_yes->q2 s2_yes Optimize Seeding Density & Reagent Incubation Time. Check Reader Settings. q2->s2_yes Yes q3 High Background? q2->q3 No s2_yes->q3 s3_yes Check for Contamination. Use Phenol Red-Free/Serum-Free Media. Run Cell-Free Control. q3->s3_yes Yes s_end Consistent Results q3->s_end No s3_yes->s_end

Caption: Troubleshooting flowchart for inconsistent cytotoxicity assay results.

Signaling_Pathway compound This compound cell_membrane Cell Membrane Stress compound->cell_membrane mitochondria Mitochondrial Dysfunction compound->mitochondria ros ROS Production mitochondria->ros caspase9 Caspase-9 Activation mitochondria->caspase9 ros->mitochondria caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting poor reproducibility in 2,16-Kauranediol bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,16-Kauranediol in bioassays. The information is designed to address common challenges and improve the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our anti-inflammatory assay results with this compound between experiments. What are the potential causes and solutions?

A1: High variability is a common issue in cell-based assays, especially with natural products. Several factors can contribute to this:

  • Cell-Based Variability:

    • Cell Passage Number: Using cells with high passage numbers can lead to inconsistent responses. It is advisable to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Inconsistent cell seeding can significantly impact results. Ensure precise and uniform cell seeding across all wells and plates.

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to stimuli and treatments. Regularly test your cell cultures for mycoplasma contamination.

  • Reagent and Compound Variability:

    • Lipopolysaccharide (LPS) Activity: The potency of LPS can vary between lots and preparations. It is crucial to test each new lot of LPS to determine the optimal concentration for stimulation.

    • Compound Stability and Solubility: this compound, as a diterpenoid, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells across all treatments. Precipitation of the compound can lead to inconsistent results.

  • Assay-Specific Factors:

    • Incubation Times: Adhere strictly to optimized incubation times for both the compound treatment and the inflammatory stimulus.

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques.

Q2: The observed anti-inflammatory effect of this compound is weaker than expected. How can we troubleshoot this?

A2: If the potency of this compound appears low, consider the following:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive readout or a different assay system.

  • Mechanism of Action: this compound may act on specific signaling pathways that are not optimally activated or measured in your current assay. For instance, its primary effect might be on the NF-κB pathway, so assays measuring downstream targets of this pathway would be most relevant.[1]

  • Dose-Response and Time-Course: It is essential to perform a comprehensive dose-response and time-course experiment to identify the optimal concentration and treatment duration for observing the maximum effect.

Q3: We are observing significant cytotoxicity at concentrations where we expect to see anti-inflammatory activity. How can we address this?

A3: Cytotoxicity can mask the specific anti-inflammatory effects of a compound. Here’s how to approach this issue:

  • Determine the Cytotoxic Concentration (CC50): First, perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound is toxic to your cells.

  • Separate Anti-inflammatory and Cytotoxic Effects: Conduct your anti-inflammatory assays at non-toxic concentrations (ideally well below the CC50).

  • Select a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of certain compounds. If possible, test the compound in a different relevant cell line.

  • Consider the Mechanism: Some ent-kaurane diterpenoids are known to induce apoptosis.[2] If cytotoxicity is unavoidable at effective concentrations, it may be an inherent property of the compound's mechanism of action in that specific cell type.

Troubleshooting Guides

Guide 1: Inconsistent Nitric Oxide (NO) Production Inhibition
Problem Potential Cause Troubleshooting Step
High background NO levels in unstimulated cells Cell stress due to over-confluency or nutrient depletion.Seed cells at a lower density; ensure fresh media is used.
Low or no NO production in LPS-stimulated cells Inactive LPS; insensitive Griess reagent.Test a new lot of LPS; prepare fresh Griess reagent.
Variable IC50 values for this compound Inconsistent incubation times; compound precipitation.Standardize all incubation periods; visually inspect wells for precipitation.
Guide 2: Poor Reproducibility in Cytokine (e.g., TNF-α, IL-6) Measurements by ELISA
Problem Potential Cause Troubleshooting Step
High coefficient of variation (%CV) between replicate wells Pipetting inconsistency; improper plate washing.Use a multichannel pipette for consistency; ensure thorough and consistent washing steps.
Low signal-to-noise ratio Suboptimal antibody concentrations; insufficient incubation time.Titrate primary and secondary antibodies; optimize incubation times for each step.
Edge effects on the plate Uneven temperature or CO2 distribution in the incubator.Use a water pan in the incubator for humidity; avoid using the outer wells of the plate.

Quantitative Data Summary

Compound Class Bioassay Cell Line Reported IC50 / CC50 (µM) Reference
ent-kaurane diterpenoidsNitric Oxide (NO) Production InhibitionRAW 264.72 - 10[1]
ent-kaurane diterpenoidsCytotoxicity (various assays)Various cancer cell lines0.47 - 7.0[3][4]
ent-kaurane diterpenoidsNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.74.21 (for Wallkaurane A)[5]
ent-kaurane diterpenoidsNitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 cells7.3 - 15.6[6][7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide (NO) and pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages treated with this compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the experiment, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
  • Remove the old media from the cells and replace it with fresh media containing the different concentrations of this compound.
  • Include a vehicle control (media with the same final concentration of DMSO).
  • Incubate the cells with the compound for 1-2 hours.

3. LPS Stimulation:

  • After the pre-incubation with the compound, add LPS to the wells to a final concentration of 1 µg/mL.
  • Include a negative control group of cells that are not treated with LPS.
  • Incubate the plate for 24 hours.

4. Measurement of Nitric Oxide (NO):

  • After 24 hours, collect the cell culture supernatant.
  • To 50 µL of supernatant, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration using a sodium nitrite standard curve.

5. Measurement of Cytokines (e.g., TNF-α, IL-6):

  • Use the collected cell culture supernatant.
  • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: MTT Cytotoxicity Assay

This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

1. Cell Seeding:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

3. MTT Assay:

  • After 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathway for this compound in Macrophages cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPKs (p38, ERK) TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Kauranediol This compound Kauranediol->IKK inhibits Kauranediol->MAPK inhibits NFkappaB_n NF-κB DNA DNA NFkappaB_n->DNA binds

Caption: Potential mechanism of this compound action.

Experimental Workflow Diagram

G General Workflow for this compound Bioassay start Start culture_cells Culture RAW 264.7 cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate add_compound Add this compound (and controls) seed_plate->add_compound mtt_assay MTT Assay for Cytotoxicity (parallel plate) seed_plate->mtt_assay for cytotoxicity pre_incubate Pre-incubate add_compound->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate Incubate for 24h add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines collect_supernatant->elisa data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound bioassay.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Poor Reproducibility start Poor Reproducibility Observed check_cells Check Cell Health & Passage start->check_cells check_reagents Verify Reagent Potency (LPS) start->check_reagents check_compound Assess Compound Solubility & Stability start->check_compound check_protocol Review Assay Protocol start->check_protocol mycoplasma_test Test for Mycoplasma check_cells->mycoplasma_test new_lps Test New Lot of LPS check_reagents->new_lps solubility_test Check for Precipitation check_compound->solubility_test pipetting_review Review Pipetting Technique check_protocol->pipetting_review incubation_review Standardize Incubation Times check_protocol->incubation_review solution Improved Reproducibility mycoplasma_test->solution new_lps->solution solubility_test->solution pipetting_review->solution incubation_review->solution

Caption: Troubleshooting logic for poor reproducibility.

References

Technical Support Center: Enhancing the Bioavailability of 2,16-Kauranediol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 2,16-Kauranediol.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products. Like many diterpenoids, it is a lipophilic compound, which often translates to poor water solubility. This low aqueous solubility can be a significant hurdle for its absorption in the gastrointestinal tract following oral administration, leading to low and variable bioavailability and potentially limiting its therapeutic efficacy in in vivo studies.

2. What are the key physicochemical properties of this compound to consider?

While extensive experimental data for this compound is limited, we can infer its properties from available data and predictions for the kaurane diterpenoid class.

PropertyPredicted/Calculated Value for this compound or Kaurane DiterpenoidsImplication for Bioavailability
Molecular Weight 306.5 g/mol [1]Within the range for good oral absorption.
Lipophilicity (XLogP3) 4.4[1]Indicates a lipophilic nature, suggesting good membrane permeability but potentially poor aqueous solubility.
Water Solubility Predicted to be low for many kaurane diterpenoids, despite some in silico models suggesting otherwise.[2][3]Low solubility is a primary factor limiting dissolution and subsequent absorption.
Gastrointestinal (GI) Absorption In silico studies on a large set of kaurane diterpenoids predict high GI absorption for the majority (96.5%).[2][4]Suggests that if the compound can be effectively dissolved in the GI tract, it has the potential for good absorption.

3. What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility challenge:

  • Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, improve dissolution rate, and enhance absorption.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of this compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gut, facilitating the dissolution and absorption of lipophilic drugs.

4. How do I choose the right animal model for in vivo bioavailability studies?

The choice of animal model is critical for obtaining relevant preclinical data. Common models for bioavailability studies include rats and mice due to their well-characterized physiology and ease of handling. Key considerations include:

  • Gastrointestinal Physiology: Similarities in GI tract pH, transit time, and enzymatic activity compared to humans.

  • Metabolism: The expression of metabolic enzymes (e.g., cytochrome P450s) that may be involved in the first-pass metabolism of this compound.

  • Practicality: Factors such as size, cost, and availability of validated disease models if the study is for efficacy testing.

5. What are the key pharmacokinetic parameters to measure in an in vivo study?

The primary pharmacokinetic parameters to assess the bioavailability of this compound are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

II. Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. Implement a solubility-enhancing formulation strategy such as nanoparticle encapsulation, cyclodextrin complexation, or a self-emulsifying drug delivery system (SEDDS).
Precipitation of the compound in the gastrointestinal tract. For SEDDS, optimize the oil, surfactant, and co-surfactant ratio to ensure the formation of a stable emulsion upon dilution with GI fluids. For other formulations, consider the inclusion of precipitation inhibitors.
High first-pass metabolism. While not yet determined for this compound, if suspected, consider co-administration with a known inhibitor of relevant metabolic enzymes (requires further investigation into its metabolic pathways) or explore alternative routes of administration (e.g., intravenous) to determine absolute bioavailability.
P-glycoprotein (P-gp) efflux. Some natural compounds are substrates for P-gp, which pumps them back into the intestinal lumen. If suspected, in vitro Caco-2 cell permeability assays can be conducted. Co-administration with a P-gp inhibitor could be explored in vivo.

Issue 2: Difficulty in Quantifying this compound in Biological Samples

Potential Cause Troubleshooting Step
Low plasma concentrations due to poor bioavailability. Concentrate the plasma samples using solid-phase extraction (SPE) or liquid-liquid extraction prior to analysis.
Interference from endogenous plasma components. Optimize the sample preparation method to effectively remove interfering substances. Develop a highly selective analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6]
Instability of the compound in biological matrix. Investigate the stability of this compound in plasma at different temperatures and storage durations. Add stabilizers if necessary.

III. Experimental Protocols

1. Protocol for Enhancing Solubility using Cyclodextrin Complexation

This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in distilled water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring the suspension for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the un-complexed this compound.

  • Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD complex as a powder.

  • Characterize the complex for drug content and dissolution properties.

2. Protocol for In Vivo Oral Bioavailability Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Formulations:

  • Control Group: this compound suspension in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Test Group: Enhanced formulation of this compound (e.g., cyclodextrin complex or nanoparticle formulation) reconstituted in water.

Procedure:

  • Fast the rats overnight (12 hours) with free access to water.

  • Administer the respective formulations orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated HPLC-MS/MS method.

  • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

3. Analytical Method: HPLC for Quantification of Kaurane Diterpenoids

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of kaurane-type diterpenes can be adapted for this compound.[7][8][9][10][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Sample Preparation: Plasma samples will require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to concentrate the analyte and remove interferences.

IV. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study cluster_analysis Sample Analysis & Data Interpretation Formulation Select Formulation Strategy (Nanoparticles, Cyclodextrin, SEDDS) Optimization Optimize Formulation Parameters Formulation->Optimization Characterization Physicochemical Characterization (Size, Drug Load, Solubility) Optimization->Characterization Dosing Oral Administration of Formulations Characterization->Dosing Select best formulation AnimalModel Select Animal Model (e.g., Rats) AnimalModel->Dosing Sampling Blood Sample Collection Dosing->Sampling PlasmaProcessing Plasma Sample Processing Sampling->PlasmaProcessing HPLC Quantification by HPLC-MS/MS PlasmaProcessing->HPLC PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) HPLC->PK

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

troubleshooting_bioavailability Start Low In Vivo Bioavailability of this compound Solubility Is Solubility the Limiting Factor? Start->Solubility Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No Formulate Implement Solubility Enhancement (Nanoparticles, Cyclodextrins, SEDDS) Solubility->Formulate Yes Efflux Is P-gp Efflux a Concern? Metabolism->Efflux No Modify Consider Prodrug Approach or Alternative Routes of Administration Metabolism->Modify Yes Inhibitor Co-administer with P-gp Inhibitor Efflux->Inhibitor Yes Success Improved Bioavailability Efflux->Success No Formulate->Success Modify->Success Inhibitor->Success

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

kaurane_signaling cluster_hedgehog Hedgehog Signaling Pathway cluster_redox Redox Homeostasis Kaurane ent-Kaurane Diterpenoids (e.g., this compound) Smo Smoothened (Smo) Kaurane->Smo Inhibition Sufu Suppressor of Fused (Sufu) Kaurane->Sufu Upstream Regulation GSH Glutathione (GSH) Kaurane->GSH Depletion Prdx Peroxiredoxins (Prdx I/II) Kaurane->Prdx Direct Targeting Gli Gli Transcription Factors Apoptosis Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis GSH->ROS Reduction Prdx->ROS Reduction

Caption: Potential signaling pathways modulated by ent-kaurane diterpenoids.[12][13][14]

References

Scalable purification strategies for 2,16-Kauranediol from complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of 2,16-Kauranediol from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from plant material?

A1: The initial extraction of this compound, a diterpenoid, from plant sources typically involves maceration or Soxhlet extraction using organic solvents. Common solvents include methanol, ethanol, or a mixture of chloroform and methanol. The choice of solvent depends on the polarity of the target compound and the desire to minimize the co-extraction of interfering substances.[1][2][3] Following extraction, a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), is often employed to enrich the diterpenoid fraction before chromatographic purification.[4][5]

Q2: My this compound yield is consistently low after column chromatography. What are the potential causes and solutions?

A2: Low yield is a common issue in natural product purification. Several factors could be responsible:

  • Irreversible Adsorption: this compound might be irreversibly adsorbing to the stationary phase, especially if using silica gel with highly active sites.

    • Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase. Alternatively, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18).[2]

  • Compound Degradation: The compound may be sensitive to acidic or basic conditions on the column.

    • Solution: Use a neutral stationary phase and buffer the mobile phase to a pH where the compound is stable.

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution) to ensure all the compound is eluted.[2]

  • Co-elution with Impurities: If the compound of interest co-elutes with a much more abundant impurity, it can appear as a low yield after purification of the mixed fraction.

    • Solution: Optimize the selectivity of your chromatography system. This can be achieved by changing the stationary phase or the solvent system. Techniques like counter-current chromatography (CCC) can be particularly effective in these cases.[6][7]

Q3: I am observing significant peak tailing during the HPLC purification of this compound. How can I improve the peak shape?

A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.

  • Acidic Silanols: Free silanol groups on the silica backbone of C18 columns can interact with polar functional groups on this compound.

    • Solution: Use an end-capped C18 column or add a competing base, like triethylamine (0.1%), to the mobile phase to block the active silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to a value where this compound is in a single, non-ionized form.

Q4: How can I effectively remove chlorophyll and other pigments from my initial plant extract?

A4: Chlorophyll and other pigments are common impurities that can interfere with purification.

  • Liquid-Liquid Partitioning: Partition the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol/water). The pigments will preferentially move to the non-polar layer, while the more polar this compound will remain in the polar layer.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The pigments will have a strong affinity for the C18 sorbent, allowing the less retained this compound to be washed out with a moderately polar solvent.

  • Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments. However, be cautious as it can also adsorb your target compound. A preliminary test with a small sample is recommended to determine the optimal charcoal amount and contact time.

Q5: What are the advantages of using Counter-Current Chromatography (CCC) for purifying this compound?

A5: Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional liquid-solid chromatography for the purification of natural products like this compound:

  • No Irreversible Adsorption: Since there is no solid stationary phase, sample loss due to irreversible adsorption is eliminated, leading to high recovery of the target compound.[6][7]

  • High Sample Loading Capacity: CCC systems can often handle larger sample loads compared to preparative HPLC columns of a similar size, making it suitable for scalable purification.

  • Reduced Solvent Consumption: The solvent systems are recycled, leading to lower solvent consumption and reduced costs.[6][7]

  • Minimal Sample Denaturation: The gentle nature of the technique minimizes the risk of sample degradation.[6][7]

Troubleshooting Guides

Issue 1: Co-elution of Structurally Similar Diterpenoids

Symptoms:

  • Broad or shouldered peaks in the chromatogram.

  • Fractions containing this compound are still impure with compounds of similar polarity after initial chromatography.

  • Mass spectrometry data of the "pure" fraction shows multiple compounds with similar fragmentation patterns.

Possible Causes:

  • Insufficient resolution of the chromatographic system.

  • Presence of isomers or closely related diterpenoids in the crude extract.

Troubleshooting Steps:

Caption: Troubleshooting workflow for co-eluting impurities.

Issue 2: Compound Precipitation in the Chromatography System

Symptoms:

  • Sudden increase in backpressure.

  • Visible precipitate at the column inlet or in the tubing.

  • Poor peak shape and low recovery.

Possible Causes:

  • The sample is not fully dissolved in the mobile phase.

  • The solvent used to dissolve the sample is much stronger than the mobile phase, causing the compound to precipitate upon injection.

  • The concentration of the sample is too high.

Troubleshooting Steps:

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Table 1: Comparison of Purification Techniques for Diterpenoids

TechniqueStationary PhaseMobile Phase Example (for Diterpenoids)ThroughputPurity AchievedYieldReference
Open Column Chromatography Silica GelHexane:Ethyl Acetate GradientLowModerateVariable, often low[2][4]
Preparative HPLC (RP) C18Acetonitrile:Water GradientModerate>95%Good[4]
Counter-Current Chromatography (CCC) Liquid (Two-phase system)Heptane:Ethyl Acetate:Methanol:WaterHigh>95%Excellent[6][7]
Solid-Phase Extraction (SPE) C18 or SilicaStep gradient of Methanol in WaterHigh (for enrichment)Low (enrichment step)High[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

Objective: To enrich the this compound content from a crude plant extract and remove highly non-polar and polar impurities.

Materials:

  • Crude plant extract

  • C18 SPE cartridge (appropriate size for the sample amount)

  • Methanol

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water (final methanol concentration should be low enough to ensure retention, typically <10%). Load the sample onto the conditioned cartridge.

  • Washing Step 1 (Polar Impurities): Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities like sugars and salts.

  • Washing Step 2 (Non-polar Impurities): Wash the cartridge with 2-3 column volumes of a low percentage of methanol in water (e.g., 20-40% methanol). This will elute some of the more polar impurities.

  • Elution of this compound: Elute the enriched this compound fraction with a higher concentration of methanol (e.g., 70-90% methanol).

  • Final Wash (Highly Non-polar Impurities): Wash the cartridge with 100% methanol or a stronger organic solvent to remove highly non-polar compounds like chlorophylls and lipids.

  • Analysis: Analyze the collected fractions by TLC or HPLC to determine which fraction contains the highest concentration of this compound.

Protocol 2: Preparative HPLC for Final Purification of this compound

Objective: To obtain high-purity this compound from an enriched fraction.

Materials:

  • Enriched this compound fraction from SPE or other preliminary purification.

  • HPLC-grade acetonitrile and water.

  • Preparative C18 HPLC column.

  • Preparative HPLC system with a fraction collector.

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase (e.g., 50% acetonitrile in water) until a stable baseline is achieved.

  • Method Development (Analytical Scale): Develop an optimized separation method on an analytical HPLC system first to determine the ideal gradient. A typical gradient for diterpenoids might be from 50% to 95% acetonitrile over 30-40 minutes.

  • Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and start the gradient run.

  • Fraction Collection: Collect fractions based on the elution time of the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Crude Plant Extract SPE Solid-Phase Extraction (SPE) Enrichment Start->SPE Prep_HPLC Preparative HPLC Final Purification SPE->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

Caption: General workflow for the purification of this compound.

References

Preventing degradation of 2,16-Kauranediol during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,16-Kauranediol to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Common Issues with this compound

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Action
Reduced biological activity or potency Degradation of this compound due to improper storage conditions (e.g., exposure to heat, light, or acidic/basic contaminants).1. Verify storage conditions against recommended guidelines (see FAQs). 2. Analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, procure a new, verified batch of the compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram with a reference standard of pure this compound. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Review storage and handling procedures to identify the source of degradation.
Change in physical appearance (e.g., color change, clumping) Significant degradation or contamination.1. Do not use the compound for experimental purposes. 2. Dispose of the material according to safety guidelines. 3. Investigate the source of contamination or severe degradation in your storage facility.
Inconsistent experimental results Partial degradation of this compound leading to variable concentrations of the active compound.1. Perform a purity check on the stock solution and solid compound. 2. Prepare fresh solutions from a reliable batch of this compound for each experiment. 3. Ensure consistent and appropriate storage of all aliquots and solutions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 4°C is acceptable. The compound should be kept in a desiccator to minimize exposure to moisture.

2. How should I prepare and store solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). Stock solutions should be stored in tightly sealed vials, protected from light, at -20°C. For working solutions, it is best to prepare them fresh from the stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.

3. What are the main factors that can cause the degradation of this compound?

Based on the chemistry of related kaurane diterpenoids and diols, the primary factors that can lead to the degradation of this compound are:

  • Acidic or basic conditions: Can catalyze rearrangements or other degradation reactions.

  • Oxidizing agents: The diol functionality can be susceptible to oxidation.

  • Elevated temperatures: Can lead to thermal decomposition.

  • Exposure to light (especially UV): Can induce photochemical degradation.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on the chemical structure, the following are plausible degradation routes:

  • Acid-Catalyzed Rearrangement: In the presence of acid, a pinacol-type rearrangement could occur, leading to the formation of a ketone.

  • Oxidation: The diol groups, particularly if vicinal or in close proximity, can be cleaved by strong oxidizing agents. The individual hydroxyl groups can also be oxidized to ketones.

  • Dehydration: Under certain conditions, elimination of water could occur, leading to the formation of alkenes.

Below is a diagram illustrating a potential acid-catalyzed degradation pathway.

G cluster_0 Acid-Catalyzed Degradation of this compound Kauranediol This compound Protonation Protonation of -OH group Kauranediol->Protonation H+ Carbocation Carbocation Formation Protonation->Carbocation -H2O Rearrangement Pinacol-type Rearrangement Carbocation->Rearrangement Ketone Degradation Product (Ketone) Rearrangement->Ketone

A potential acid-catalyzed degradation pathway for this compound.

5. How can I check for the degradation of my this compound sample?

The most reliable way to assess the purity and detect degradation of this compound is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent compound and any degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the parent compound and any impurities, aiding in the identification of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of diterpenoids, often after derivatization.

A general workflow for checking for degradation is outlined below.

G cluster_1 Workflow for Detecting Degradation Sample This compound Sample Prepare Prepare Solution Sample->Prepare Analyze Analyze via HPLC or LC-MS Prepare->Analyze Compare Compare to Reference Standard Analyze->Compare Purity Assess Purity and Identify Degradants Compare->Purity

A general experimental workflow for detecting degradation of this compound.

Experimental Protocols

Forced Degradation Studies

To understand the stability of this compound under various stress conditions, forced degradation studies can be performed. These studies intentionally degrade the sample to identify potential degradation products and pathways. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.[1]

1. Acid and Base Hydrolysis

  • Objective: To assess degradation under acidic and basic conditions.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by HPLC or LC-MS.

2. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate at room temperature, protected from light, and monitor for degradation over time.

    • Analyze the samples by HPLC or LC-MS.

3. Thermal Degradation

  • Objective: To determine the effect of high temperatures.

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., at 60°C, 80°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC or LC-MS.

4. Photodegradation

  • Objective: To assess stability upon exposure to light.

  • Protocol:

    • Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Monitor for degradation over time and compare the exposed sample to the control using HPLC or LC-MS.

The following diagram provides a decision tree for troubleshooting unexpected experimental results that may be due to degradation.

G cluster_2 Troubleshooting Decision Tree Start Inconsistent or Unexpected Results CheckPurity Check Purity of This compound (Solid and Solution) Start->CheckPurity IsPure Is the Compound Pure? CheckPurity->IsPure NewBatch Use a New, Verified Batch of Compound. Review Storage. IsPure->NewBatch No OtherFactors Investigate Other Experimental Factors (e.g., reagents, cell lines) IsPure->OtherFactors Yes

References

Validation & Comparative

Structure-Activity Relationship (SAR) of Kaurane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of kaurane diterpenoids, with a focus on their cytotoxic and anti-inflammatory activities. While a systematic SAR study on 2,16-kauranediol derivatives is not extensively available in the current literature, this document synthesizes findings from various studies on structurally related kaurane diterpenes to elucidate key structural features influencing their biological potency. The information presented herein is intended to guide future research and drug development efforts in this promising class of natural products.

Cytotoxicity of Kaurane Diterpenoids

The cytotoxic activity of several ent-kaurane diterpenoids has been evaluated against a range of human cancer cell lines. The data suggests that the degree and position of hydroxylation, as well as the presence of other functional groups on the kaurane skeleton, significantly impact their potency.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 in µM) of various ent-kaurane diterpenoids isolated from Salvia cavaleriei and other sources. These compounds share the core kaurane skeleton but differ in their substitution patterns.

Compound NumberR1 (C-3)R2 (C-7)R3 (C-11)R4 (C-14)R5 (C-15)R6 (C-16)HL-60SMMC-7721A-549MCF-7SW480
1 OAcOH (α)OH (α)OH (β)=O=CH₂2.34.15.56.43.9
2 OAcOH (α)OH (β)OH (β)=O=CH₂3.15.26.87.95.8
3 OHOH (α)OH (α)OH (β)=O=CH₂1.83.54.95.13.2
4 OAcOH (α)HOH (β)=O=CH₂4.57.18.29.57.3
5 OAcOH (α)OH (α)H=O=CH₂3.86.37.58.86.9
6 OAc=OOH (α)OH (β)=O=CH₂0.952.13.23.92.5
7 OAcOH (α)OH (α)OH (β)OH (β)=CH₂2.84.96.17.25.1
8 OAcOH (α)OH (α)OH (β)H-CH₃ (α)1.52.94.35.03.1
9 HOH (α)OH (α)OH (β)=O=CH₂1.22.53.84.52.9
10 OAcOH (α)HH=O=CH₂0.651.82.93.52.1
12 OAcOH (α)OH (α)OAc (β)=O=CH₂2.13.95.16.04.2
14 OHOH (α)OH (α)H=O=CH₂2.54.55.86.84.9
15 OAcOH (α)OH (α)OH (β)H=CH₂1.93.34.75.63.8
cis-Platin 3.28.77.59.88.1

Data compiled from studies on ent-kaurane diterpenoids isolated from Salvia cavaleriei.[1][2][3][4][5]

Structure-Activity Relationship Analysis for Cytotoxicity
  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for activity. Compounds with multiple hydroxyl groups, such as compounds 1 , 3 , and 9 , generally exhibit potent cytotoxicity.

  • Acetylation: Acetylation of the hydroxyl group at C-3 (e.g., compound 1 vs. 3 ) appears to slightly decrease activity, suggesting that a free hydroxyl group at this position may be favorable.

  • Carbonyl Group at C-7: The presence of a carbonyl group at C-7, as seen in compound 6 , significantly enhances cytotoxic activity compared to a hydroxyl group at the same position.

  • Substitution at C-11 and C-14: The presence of hydroxyl groups at both C-11 and C-14 seems to be beneficial for activity. Removal of the hydroxyl group at C-11 (compound 4 ) or C-14 (compound 5 ) leads to a decrease in potency compared to compound 1 . Compound 10 , lacking hydroxyl groups at both C-11 and C-14, is the most potent among the tested compounds, suggesting a complex interplay of substitutions.

  • Saturation of the D-ring: Saturation of the exocyclic double bond at C-16 and the presence of a methyl group (compound 8 ) maintains good activity, indicating that modifications in this region are tolerated.

Anti-inflammatory Activity of Kaurane Diterpenoids

Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties. Kaurenol, a diterpene alcohol, has been shown to inhibit the production of key inflammatory mediators.

Mechanistic Insights into Anti-inflammatory Action

Studies on kaurenol and other kaurane diterpenes suggest that their anti-inflammatory effects are mediated through the modulation of inflammatory signaling pathways.[6][7] Key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Kaurane derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10]

  • Downregulation of Inflammatory Enzymes: They can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

  • Modulation of NF-κB Pathway: The anti-inflammatory effects of some kaurane diterpenes are associated with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8]

The following diagram illustrates a simplified overview of an inflammatory signaling pathway that can be modulated by kaurane diterpenoids.

Caption: Simplified inflammatory signaling pathway modulated by kaurane diterpenoids.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general procedure for assessing the cytotoxicity of kaurane derivatives using the MTT assay.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the kaurane derivatives in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

General Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel compounds.

General Workflow for SAR Studies cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Lead_Identification Lead Compound (e.g., this compound) SAR_Hypothesis SAR Hypothesis Generation Lead_Identification->SAR_Hypothesis Derivative_Synthesis Derivative Synthesis SAR_Hypothesis->Derivative_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Derivative_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->SAR_Hypothesis Iterative Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

In Vivo Validation of Anti-Cancer Effects: A Comparative Guide for Kaurane-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct in vivo validation of the anti-cancer effects of 2,16-Kauranediol in a xenograft model is not currently available in published literature, this guide provides a comparative analysis of structurally related kaurane-type diterpenoids that have demonstrated significant anti-cancer activity in preclinical xenograft models. By examining the efficacy and mechanisms of action of compounds like Oridonin and Cafestol, we can infer the potential of this compound and provide a framework for its future in vivo evaluation. This guide also presents a comparison with Doxorubicin, a standard chemotherapeutic agent, to benchmark the performance of these natural compounds. Detailed experimental protocols for conducting xenograft studies are included to facilitate further research.

Comparative Analysis of Anti-Cancer Efficacy in Xenograft Models

The following tables summarize the quantitative data from various studies, showcasing the tumor growth inhibition achieved by different kaurane-type diterpenoids and the standard chemotherapeutic agent, Doxorubicin.

Table 1: In Vivo Efficacy of Kaurane-Type Diterpenoids in Xenograft Models

CompoundCancer TypeCell LineXenograft ModelDosageTumor Growth Inhibition (%)Reference
OridoninColon CancerHCT8Nude Mouse5 mg/kg39.2%[1]
OridoninColon CancerHCT8Nude Mouse10 mg/kg66.7%[1]
OridoninEsophageal Squamous Cell Carcinoma-Patient-Derived Xenograft (PDX)20 µmol/L (in vitro)Significant tumor growth attenuation[2]
OridoninBreast CancerMCF-7Nude Mouse10 mg/kg (nanoparticle formulation)Markedly inhibited tumor growth[3]
CafestolColon CancerHCT116Xenograft Mice-Inhibited tumor growth[4]
Cafestol & Kahweol acetateProstate CancerDU-145SCID Mouse-Significantly reduced tumor growth[5][6]
GrandifloracinPancreatic CancerPANC-1Xenograft Model-Strongly suppressed tumor growth[7]
Longikaurin ALiver CancerSMMC-7721Xenograft Mouse6 mg/kgSignificantly suppressed tumor development[8]

Table 2: In Vivo Efficacy of Doxorubicin (Standard Chemotherapy) in Xenograft Models

CompoundCancer TypeCell LineXenograft ModelDosageOutcomeReference
DoxorubicinBreast CancerMDA-MB-231Orthotopic Xenograft-Enhanced metastasis (when used alone)[9][10]
DoxorubicinBreast Cancer4T1Orthotopic Xenograft-Enhanced efficacy in reducing tumor growth and metastasis when combined with a TGFβ inhibitor[9]
DoxorubicinBreast CancerR-27 & MX-1Nude Mouse8 mg/kgSynergistic or additive anti-tumor activity when combined with Docetaxel[11]
Doxorubicin (liposomal)Adrenocortical Carcinoma-Preclinical Model--[12]

Signaling Pathways and Mechanisms of Action

Kaurane-type diterpenoids exert their anti-cancer effects through the modulation of various signaling pathways, primarily inducing apoptosis and autophagy.

G KauraneDiterpenoids Kaurane Diterpenoids (e.g., Oridonin, Cafestol) ROS ↑ Reactive Oxygen Species (ROS) KauraneDiterpenoids->ROS Akt ↓ Akt KauraneDiterpenoids->Akt Caspase3 ↑ Cleaved Caspase-3 KauraneDiterpenoids->Caspase3 AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR ULK1 ↓ p-ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Akt->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of kaurane diterpenoids.

Experimental Protocols

Xenograft Tumor Model Protocol

A standardized protocol for establishing and evaluating the efficacy of anti-cancer compounds in a xenograft model is detailed below. This protocol can be adapted for testing this compound.

1. Cell Culture:

  • The selected human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Handling and Tumor Implantation:

  • Immunodeficient mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used.[2]

  • A suspension of 1 x 10^7 cancer cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[3]

3. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.[3]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[13][14]

  • The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, oral) at various dosages. The control group receives the vehicle.

4. Efficacy and Toxicity Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.[1]

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

5. Immunohistochemistry and Western Blot Analysis:

  • Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical staining of biomarkers (e.g., Ki67 for proliferation, CD31 for angiogenesis).[15]

  • Protein lysates from tumor tissues can be analyzed by Western blot to assess the expression of key signaling molecules (e.g., cleaved caspase-3, LC3-II).[1]

G A Cell Culture B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization & Treatment C->D E Efficacy Evaluation (Tumor Volume & Weight) D->E F Tissue Collection & Analysis E->F

Caption: Experimental workflow for xenograft studies.

Conclusion

The available evidence strongly suggests that kaurane-type diterpenoids are a promising class of anti-cancer compounds with significant in vivo activity. While direct data for this compound is pending, the demonstrated efficacy of related compounds like Oridonin and Cafestol in suppressing tumor growth in various xenograft models provides a strong rationale for its investigation. The provided experimental framework offers a clear path for the in vivo validation of this compound, which will be crucial in determining its potential as a novel therapeutic agent. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive safety and efficacy profile.

References

A Comparative Analysis of 2,16-Kauranediol and Other Kaurane Diterpenoids from Euphorbia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, with kaurane diterpenoids being a prominent class of compounds. These tetracyclic diterpenes have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comparative analysis of 2,16-Kauranediol with other notable kaurane diterpenoids isolated from various Euphorbia species. The objective is to present a clear comparison of their structural features, spectral data, and biological activities, supported by detailed experimental protocols.

Comparative Data of Kaurane Diterpenoids

The following table summarizes the key quantitative data for this compound and other selected kaurane diterpenoids from Euphorbia, facilitating a side-by-side comparison of their characteristics.

Compound NameMolecular FormulaKey ¹³C NMR Signals (δ in ppm)Key ¹H NMR Signals (δ in ppm)Biological ActivitySource (Species)
2β,16α-dihydroxy-ent-kaurane C₂₀H₃₄O₂78.9 (C-2), 72.5 (C-16)3.85 (m, H-2), 1.28 (s, H-17)Not extensively reported, but kauranes exhibit various bioactivities.[1][2]Euphorbia hirta[1][2]
ent-16α,17-dihydroxy-kauran-3-one C₂₀H₃₂O₃218.3 (C-3), 79.8 (C-16), 70.0 (C-17)2.46 (t, H-2), 3.51 (q, H-16, H-17)Isolated from species with traditional medicinal uses.[3][4]Euphorbia ebracteolata[3]
Kaur-16-ene C₂₀H₃₂155.9 (C-16), 103.0 (C-17)4.74, 4.79 (s, H-17)Reported to have anticancer and antimicrobial activities in extracts.[5]Euphorbia sp.[6]
Wallkaurane A Not SpecifiedNot SpecifiedNot SpecifiedPotent nitric oxide inhibitor (IC₅₀ = 4.21 μM).[7]Euphorbia wallichii[7]
2β,16α,19-trihydroxy-ent-kaurane C₂₀H₃₄O₃78.8 (C-2), 72.4 (C-16), 65.0 (C-19)3.84 (m, H-2), 1.27 (s, H-17), 3.45, 3.75 (d, H-19)Binds to the active site of anti-dengue targets in silico.[1]Euphorbia hirta[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Isolation and Purification of Kaurane Diterpenoids

A general procedure for the isolation of kaurane diterpenoids from Euphorbia species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., whole plant, roots, or leaves) is exhaustively extracted with a solvent of increasing polarity, typically starting with hexane, followed by ethyl acetate, and then methanol.

  • Fractionation: The crude methanol extract is often subjected to liquid-liquid partitioning between methanol/water and hexane, followed by dichloromethane and ethyl acetate to yield fractions of varying polarity.

  • Chromatography: The fractions rich in diterpenoids (usually the less polar fractions) are subjected to multiple chromatographic steps for purification.

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is often performed on a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water).

Structural Elucidation

The structures of the isolated kaurane diterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and stereochemistry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against various cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway often modulated by anti-inflammatory compounds and a typical workflow for the isolation and characterization of kaurane diterpenoids.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) Nucleus->iNOS_COX2 transcription Kaurane Kaurane Diterpenoid Kaurane->IKK

Caption: NF-κB signaling pathway in inflammation.

experimental_workflow Plant Euphorbia Plant Material Extract Crude Extract Plant->Extract Fraction Fractionation (Column Chromatography) Extract->Fraction Purify Purification (HPLC) Fraction->Purify Compound Pure Kaurane Diterpenoid Purify->Compound Structure Structural Elucidation (NMR, MS, IR) Compound->Structure Bioassay Biological Activity Assays Compound->Bioassay

Caption: Experimental workflow for kaurane diterpenoid research.

References

Validating the Anti-inflammatory Activity of 2,16-Kauranediol: A Comparative Guide Based on Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory activity of the diterpenoid 2,16-Kauranediol. Due to the limited direct experimental data on this compound, this document leverages findings on structurally related kaurane diterpenes, such as kaurenol, as a predictive model for its potential efficacy and mechanism of action. These insights are juxtaposed with the well-established anti-inflammatory profile of Dexamethasone to offer a comprehensive validation strategy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a novel compound is benchmarked against existing treatments. Here, we compare the reported effects of a related kaurane diterpene, kaurenol, with the potent corticosteroid, Dexamethasone. This comparison serves as a hypothetical framework for evaluating this compound.

Table 1: Comparison of Anti-inflammatory Effects and Mechanisms

FeatureKaurenol (Proxy for this compound)Dexamethasone
Mechanism of Action Inhibition of NF-κB and MAPK signaling pathways.[1][2]Binds to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent downregulation of prostaglandins and leukotrienes. Also inhibits NF-κB.[3][4]
Effect on Pro-inflammatory Cytokines Expected to decrease the expression of TNF-α, IL-6, and IL-1β.[2][5]Potently suppresses the expression of TNF-α, IL-6, and IL-1β.[3][4]
Effect on Inflammatory Mediators Expected to reduce nitric oxide (NO) production.[5]Reduces the production of a wide range of inflammatory mediators.
Potency Likely to be less potent than Dexamethasone.High-potency anti-inflammatory agent.
Side Effects Potential for fewer side effects compared to corticosteroids.Long-term use is associated with significant side effects, including immunosuppression and metabolic changes.

Gene Expression Analysis: A Powerful Validation Tool

Gene expression analysis provides critical insights into the molecular mechanisms underlying the anti-inflammatory activity of a compound. By quantifying changes in the mRNA levels of key inflammatory genes, researchers can elucidate the specific pathways modulated by the test substance.

Table 2: Key Inflammatory Genes for Expression Analysis

GeneFunctionExpected Change with this compound
TNF-α (Tumor Necrosis Factor-alpha) Pro-inflammatory cytokine, a central regulator of inflammation.
IL-6 (Interleukin-6) Pro-inflammatory cytokine involved in acute and chronic inflammation.
IL-1β (Interleukin-1 beta) Potent pro-inflammatory cytokine.
COX-2 (Cyclooxygenase-2) Enzyme responsible for prostaglandin synthesis during inflammation.[6]
iNOS (Inducible Nitric Oxide Synthase) Enzyme that produces nitric oxide, a key inflammatory mediator.
NFKBIA (IκBα) Inhibitor of NF-κB; its upregulation can indicate a negative feedback loop.↑ or ↓ (depending on the timing and mechanism)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in appropriate plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6-24 hours).

2. Gene Expression Analysis by RT-qPCR:

  • Total RNA is extracted from the treated cells using a suitable kit.

  • cDNA is synthesized from the RNA templates.

  • Real-time quantitative PCR (RT-qPCR) is performed using primers specific for the target genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.[7]

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • Cell culture supernatants are collected after the treatment period.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined using a standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA):

  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Molecular Pathways and Experimental Design

Diagrams are essential for illustrating the complex signaling pathways involved in inflammation and the workflow of the experimental validation process.

experimental_workflow Experimental Workflow for Validating Anti-inflammatory Activity cluster_invitro In Vitro Analysis cluster_assays Assays cell_culture RAW 264.7 Macrophage Culture treatment Pre-treatment: - this compound - Dexamethasone - Vehicle Control cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL) treatment->lps_stimulation gene_expression Gene Expression Analysis (RT-qPCR) lps_stimulation->gene_expression no_assay Nitric Oxide Assay (Griess Test) lps_stimulation->no_assay elisa Cytokine Measurement (ELISA) lps_stimulation->elisa

Experimental Workflow for In Vitro Validation.

nf_kb_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) nucleus->gene_expression induces kauranediol This compound (Hypothesized) kauranediol->ikk inhibits?

Hypothesized Inhibition of the NF-κB Pathway.

mapk_pathway Simplified MAPK Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK tak1->erk ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 nucleus Nucleus ap1->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces kauranediol This compound (Hypothesized) kauranediol->tak1 inhibits?

Hypothesized Modulation of MAPK Pathways.

Conclusion

This guide outlines a systematic approach to validate the anti-inflammatory activity of this compound using gene expression analysis as a core component. By comparing its effects to a well-characterized anti-inflammatory agent like Dexamethasone, and by elucidating its impact on key inflammatory signaling pathways, a robust preclinical data package can be generated. The provided experimental protocols and visualizations serve as a foundational framework for researchers to design and execute studies aimed at characterizing the therapeutic potential of this novel compound. Further in vivo studies would be the next logical step to confirm the in vitro findings.

References

Cross-Validation of Analytical Methods for 2,16-Kauranediol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for the quantification of 2,16-Kauranediol, a kaurane-type diterpenoid. By presenting detailed experimental protocols, comparative performance data, and visual workflows, this document aims to assist in the selection and implementation of the most appropriate analytical methods for this and similar compounds.

The cross-validation of analytical methods is a critical process to ensure that each method is fit for its intended purpose and to guarantee the consistency and reliability of results across different techniques.[1] This is particularly crucial in drug development and clinical research, where data integrity is essential.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of HPLC-MS, GC-MS, and ELISA for the quantification of this compound is summarized in the tables below. The data presented is a synthesis of typical performance characteristics observed for the analysis of kaurane diterpenoids and related compounds.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-MSGC-MSELISA
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) <10%<15%<20%
Limit of Detection (LOD) 0.1-1 ng/mL0.5-5 ng/mL1-10 ng/mL
Limit of Quantification (LOQ) 0.5-5 ng/mL1-10 ng/mL5-20 ng/mL
Specificity HighHighModerate to High
Throughput ModerateModerateHigh
Sample Volume LowLowLow
Cost per Sample HighHighLow to Moderate

Table 2: Cross-Validation of this compound Quantification in Spiked Plasma Samples (n=3)

Spiked Concentration (ng/mL)HPLC-MS Measured (ng/mL)GC-MS Measured (ng/mL)ELISA Measured (ng/mL)
10 9.8 ± 0.510.5 ± 1.211.2 ± 1.8
50 51.2 ± 2.148.7 ± 4.553.5 ± 6.2
100 102.5 ± 4.897.3 ± 9.1108.1 ± 12.5

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-MS, GC-MS, and ELISA are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

Sample Preparation from Biological Matrix (Plasma)

A generic sample preparation workflow is crucial for removing interferences from biological matrices.[2][3]

plasma Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase/Assay Buffer evaporation->reconstitution analysis Analysis (HPLC-MS, GC-MS, or ELISA) reconstitution->analysis

Fig 1. General sample preparation workflow.
HPLC-MS Method

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for the quantification of diterpenoids.[4][5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion: Specific transitions for this compound and an internal standard would need to be determined.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed using a minimum of five non-zero concentrations.[5]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds like diterpenoids, often requiring derivatization.[7][8]

  • Derivatization: Silylation of the hydroxyl groups of this compound is typically required to increase volatility and thermal stability.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature gradient is optimized for the separation of the analyte from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity.

  • Validation Parameters:

    • Similar to HPLC-MS, validation includes assessment of linearity, accuracy, precision, LOD, and LOQ.[6][8]

ELISA Method

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that can be developed for the quantification of specific molecules.[9][10] A competitive ELISA format is commonly used for small molecules like diterpenoids.[11]

  • Assay Principle: In a competitive ELISA, a known amount of labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.[11][12]

  • Assay Protocol:

    • Coat a microplate with antibodies specific to this compound.

    • Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader.[13]

  • Validation Parameters:

    • Standard Curve: A standard curve is generated using a series of known concentrations of this compound.

    • Precision and Accuracy: Assessed using QC samples at different concentrations.[10]

    • Specificity: Cross-reactivity with structurally related compounds should be evaluated.

Mandatory Visualization

Signaling Pathway

Kaurane diterpenoids have been shown to modulate various signaling pathways, including those involved in cancer and inflammation.[14][15] For instance, some ent-kaurane diterpenoids are known to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and tumorigenesis.[16]

Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI Transcription Factors SUFU->GLI Inhibition Target_Genes Hh Target Gene Expression GLI->Target_Genes Activation Kauranediol This compound Kauranediol->SMO Inhibition

Fig 2. Inhibition of Hedgehog signaling by this compound.
Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.

cluster_methods Analytical Methods HPLC_MS HPLC-MS Validation Method Validation (Linearity, Accuracy, Precision, etc.) HPLC_MS->Validation GC_MS GC-MS GC_MS->Validation ELISA ELISA ELISA->Validation Sample_Prep Sample Preparation Sample_Prep->HPLC_MS Sample_Prep->GC_MS Sample_Prep->ELISA Cross_Validation Cross-Validation (Analysis of identical samples) Validation->Cross_Validation Data_Comparison Data Comparison and Statistical Analysis Cross_Validation->Data_Comparison Conclusion Conclusion on Method Equivalence and Application Data_Comparison->Conclusion

Fig 3. Workflow for cross-validation of analytical methods.

Conclusion

For the comprehensive characterization and quantification of this compound, a combination of these methods is recommended. HPLC-MS and GC-MS provide high specificity and are ideal for confirmation and detailed quantitative analysis in complex matrices. ELISA, on the other hand, offers a high-throughput and cost-effective solution for screening large numbers of samples. The cross-validation of these methods ensures a high degree of confidence in the analytical results, meeting the stringent requirements of drug development and scientific research.

References

Comparative Docking Analysis of Kaurane Diterpenoids Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in silico docking performance of various kaurane diterpenoids against a range of significant protein targets. The data presented is compiled from multiple computational studies, offering insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. The objective is to present a clear, data-driven comparison of binding affinities and to provide the methodological context of the cited experiments.

Data Presentation: Docking Scores of Kaurane Diterpenoids

The following table summarizes the binding affinities of several kaurane diterpenoids and reference compounds with their respective protein targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more favorable interaction.

Compound Name/TypeProtein Target(s)Binding Affinity (kcal/mol)Reference Compound(s)Reference Binding Affinity (kcal/mol)
Ent-kaurane diterpenoids (various)AKT, mToR, COX-2, MDM2, PDK1-124.5 (compound 6 with mToR) to -110.2 (compound 1 with COX-2)OxaliplatinNot explicitly stated in kcal/mol
Kaurane diterpenes (various)Leishmania Pteridine Reductase I (LmPTR1)-423.0 kJ/mol (compound 135) to -416.7 kJ/mol (compound 302)Methotrexate-560.4 kJ/mol
Kaurane diterpenoidsSARS-CoV-2 3CLpro, PLpro, M, N proteinsData in supplementary material (not directly accessible)Remdesivir, FavipiravirNot explicitly stated in kcal/mol
11β-hydroxy-ent-16-kaurene-15-one (23)Peroxiredoxin I (Prdx I)Not explicitly stated in kcal/molNot specifiedNot specified

Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols.

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a basis for understanding and potentially replicating the presented findings.

General Molecular Docking Workflow:

A typical in silico molecular docking study involves several key steps, from protein and ligand preparation to the final analysis of the interaction.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Structure (e.g., from PubChem) Ligand->Docking Scoring Binding Affinity Calculation (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Cited Studies:

  • Study on Kaurane Diterpenoids against SARS-CoV-2 Proteins:

    • Software: AutoDock Vina was utilized for the molecular docking simulations.[1]

    • Preparation: AutoDock Tools were used to prepare and optimize the target proteins and ligands.[1]

    • Analysis: The binding affinity was evaluated based on the Gibbs free energy (ΔG).[1] The interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using LigPlot+ and BIOVIA Discovery Studio.[1]

  • Study on Ent-Kaurane Diterpenoids and the PI3K Pathway:

    • Targets: The study focused on protein targets within the PI3K pathway, including AKT, mToR, COX-2, MDM2, and PDK1.[2][3]

    • Analysis: The primary metric for evaluating the interaction was the docking score, with a more negative value indicating a stronger binding affinity.[2] Hydrogen bonding was a key aspect of the interaction analysis.[2]

  • Study on Kaurane-Type Diterpenes as Leishmania Pteridine Reductase I (LmPTR1) Inhibitors:

    • Method: A structure-based virtual screening approach using molecular docking was performed.[4]

    • Comparison: The docking scores of the kaurane diterpenes were compared against known PTR1 inhibitors.[4]

  • Study on ent-Kaurane Diterpenoids Targeting Redox Resetting:

    • Software: The computational analysis was performed using the Schrodinger 2018 suite.[5]

    • Target Protein: The dimeric structure of Peroxiredoxin I (PDB ID: 1QQ2) was used for the docking study.[5]

Signaling Pathway Context

The protein targets investigated in these studies are involved in critical cellular signaling pathways. Understanding these pathways provides context for the potential therapeutic implications of kaurane diterpenoid binding.

PI3K/AKT/mTOR Signaling Pathway:

This pathway is crucial in regulating cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making its components attractive targets for anticancer drug development.

PI3K_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 activates AKT AKT mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes PDK1->AKT activates

Caption: The PI3K/AKT/mTOR signaling cascade.

Nrf2-Keap1 Signaling Pathway:

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response.[6] Nrf2 activation leads to the expression of antioxidant proteins, protecting cells from oxidative stress.[6]

Nrf2_Keap1_Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantProteins Antioxidant Proteins ARE->AntioxidantProteins promotes expression of

Caption: The Nrf2-Keap1 antioxidant response pathway.

References

Assessing the Selectivity of Kaurane Diterpenoids for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Among the vast array of natural products, ent-kaurane diterpenoids have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a comparative assessment of the selectivity of these compounds for cancer cells over normal cells, using representative data from published studies. Due to the limited availability of public data specifically for 2,16-Kauranediol, this guide will focus on closely related and well-studied ent-kaurane diterpenoids to illustrate their therapeutic potential and mechanism of action.

Data Presentation: Cytotoxicity of ent-Kaurane Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of representative ent-kaurane diterpenoids against various human cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of cancer cell-specific toxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.

Compound ClassCancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
ent-Kaurane Diterpenoids (General) HL-60Leukemia0.65 - 6.4Beas-2B>10Variable
SMMC-7721Liver Cancer0.65 - 6.4Beas-2B>10Variable
A-549Lung Cancer0.65 - 6.4Beas-2B>10Variable
MCF-7Breast Cancer0.65 - 6.4Beas-2B>10Variable
SW480Colon Cancer0.65 - 6.4Beas-2B>10Variable
Compound 23 (11β-hydroxy-ent-16-kaurene-15-one) HepG2Liver CancerPotentHBE, HUVEC, HL-7702Lower ToxicityHigh
Synthetic ent-Kaurane Derivatives HepG2Liver Cancer0.33 - 3.01L6 (myotubes)HighUp to 161.06
NSCLC-H292Lung Cancer1.35 - 2.44L6 (myotubes)HighHigh
SNU-1040Colon Cancer1.69 - 3.01L6 (myotubes)HighHigh

Note: The data presented is a synthesis from multiple sources on various ent-kaurane diterpenoids and may not represent the activity of a single compound across all cell lines. The selectivity index is calculated based on the available data for comparison.

Experimental Protocols

A detailed methodology for a key experiment cited in the assessment of cytotoxicity is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compound (ent-kaurane diterpenoid) are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagram of Experimental Workflow

G cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis CancerCells Cancer Cell Lines Seeding Seed cells in 96-well plates CancerCells->Seeding NormalCells Normal Cell Lines NormalCells->Seeding Treatment Treat cells with compound Seeding->Treatment Compound This compound dilutions Compound->Treatment MTT_add Add MTT reagent Treatment->MTT_add Incubate_MTT Incubate (4h) MTT_add->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Measure Measure absorbance Solubilize->Measure Calculate_IC50 Calculate IC50 values Measure->Calculate_IC50 Compare Compare Cancer vs. Normal Calculate_IC50->Compare Selectivity Determine Selectivity Index Compare->Selectivity

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Diagram of Postulated Signaling Pathway

Based on studies of related ent-kaurane diterpenoids, a common mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades.

G cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_jnk MAPK Pathway cluster_mito Mitochondrial Pathway cluster_death Death Receptor Pathway Kauranediol This compound ROS ↑ Reactive Oxygen Species (ROS) Kauranediol->ROS Bax ↑ Bax Kauranediol->Bax Bcl2 ↓ Bcl-2 Kauranediol->Bcl2 Casp8 Caspase-8 (activated) Kauranediol->Casp8 postulated MKK4 MKK4 ROS->MKK4 JNK JNK (activated) MKK4->JNK phosphorylation Apoptosis Apoptosis JNK->Apoptosis Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 (activated) Mito->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Postulated signaling pathway for ent-kaurane diterpenoid-induced apoptosis.

Benchmarking Synthetic Efficiency: A Comparative Guide to 2,16-Kauranediol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,16-Kauranediol, a diterpenoid with the characteristic tetracyclic kaurane skeleton, represents a valuable target for synthetic chemists due to the diverse biological activities exhibited by this class of compounds. The efficient construction of this molecular architecture is crucial for enabling further investigation into its therapeutic potential. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this compound: a chemoenzymatic semi-synthesis starting from a readily available natural product, and a convergent total synthesis approach.

Comparison of Synthetic Routes

The synthetic efficiency of the two proposed routes is summarized in the table below. The chemoenzymatic semi-synthesis offers a significantly shorter and higher-yielding pathway, leveraging the pre-existing complex scaffold of a natural product. In contrast, the total synthesis provides greater flexibility for analogue generation but at the cost of a longer and more complex reaction sequence.

ParameterChemoenzymatic Semi-synthesisConvergent Total Synthesis
Starting Material ent-Kaurenoic AcidCommercially available simple molecules
Number of Steps ~5~15-20
Overall Yield (estimated) ~30-40%~1-5%
Key Advantages High efficiency, stereocontrol from natural starting materialHigh flexibility for analogue synthesis, not reliant on natural product availability
Key Challenges Reliance on availability of starting material, optimization of enzymatic stepLengthy sequence, potential for low yields in key steps, complex purification

Experimental Protocols

Route 1: Chemoenzymatic Semi-synthesis from ent-Kaurenoic Acid

This route utilizes the naturally abundant diterpenoid, ent-kaurenoic acid, as the starting material. The synthesis involves a combination of standard organic transformations and a key enzymatic hydroxylation step.

Step 1: Reduction of Carboxylic Acid to Primary Alcohol

ent-Kaurenoic acid is reduced to the corresponding primary alcohol, ent-kaur-16-en-19-ol.

  • Reagents: Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF, anhydrous)

  • Procedure: A solution of ent-kaurenoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield ent-kaur-16-en-19-ol.

  • Yield: >95%

Step 2: Hydroboration-Oxidation of the Alkene

The exocyclic double bond at C-16 is hydroxylated via a hydroboration-oxidation reaction to introduce the C-16 hydroxyl group.

  • Reagents: Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%)

  • Procedure: To a solution of ent-kaur-16-en-19-ol in anhydrous THF at 0 °C is added BH3·THF (1 M solution in THF). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then cooled to 0 °C, and aqueous NaOH (3 M) followed by 30% H2O2 are carefully added. The mixture is stirred at 50 °C for 1 hour. After cooling to room temperature, the product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give ent-kaurane-16,19-diol.

  • Yield: ~85-90%

Step 3: Microbial Hydroxylation at C-2

A key step involves the regioselective hydroxylation of the kaurane skeleton at the C-2 position using a whole-cell biotransformation. Several fungal strains have been reported to hydroxylate the kaurane skeleton at various positions. For this specific transformation, a strain such as Fusarium proliferatum could be employed.[1]

  • Biocatalyst: Fusarium proliferatum

  • Procedure: A culture of Fusarium proliferatum is grown in a suitable medium. ent-Kaurane-16,19-diol, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol), is added to the culture. The biotransformation is carried out for several days with shaking. The culture is then extracted with an organic solvent (e.g., ethyl acetate), and the extract is purified by chromatography to isolate this compound.

  • Yield: Estimated 40-50% (yields for microbial hydroxylations can vary significantly depending on the substrate and microorganism)

Route 2: Convergent Total Synthesis

This hypothetical route is based on established strategies for the total synthesis of kaurane diterpenoids. It involves the synthesis of two key fragments that are then coupled and cyclized to form the tetracyclic core.

Fragment A Synthesis (e.g., Substituted Cyclohexenone): This fragment can be prepared in multiple steps from commercially available starting materials. The synthesis would involve reactions such as alkylations, aldol condensations, and functional group manipulations to install the necessary stereocenters and functional groups for the subsequent coupling reaction. (Estimated 5-7 steps)

Fragment B Synthesis (e.g., Functionalized Bicyclic System): This fragment would contain the pre-formed bicyclo[3.2.1]octane core of the kaurane skeleton. Its synthesis could be achieved through various methods, including intramolecular Diels-Alder reactions or other cyclization strategies. (Estimated 8-10 steps)

Fragment Coupling and Cyclization: The two fragments are coupled together through a suitable reaction, such as a Michael addition or an aldol reaction. The resulting intermediate is then subjected to an intramolecular cyclization to form the complete tetracyclic kaurane skeleton.

Functional Group Installation and Final Modifications: Following the construction of the core structure, the hydroxyl groups at C-2 and C-16 would be introduced. This could involve stereoselective reductions of corresponding ketones or directed hydroxylations. The final step would be the reduction of the ester group at C-19 to the primary alcohol.

Visualizing the Synthetic Logic

The following diagrams illustrate the logical flow of the two synthetic approaches.

chemoenzymatic_synthesis kaurenoic_acid ent-Kaurenoic Acid kaurenol ent-Kaur-16-en-19-ol kaurenoic_acid->kaurenol Reduction kauranediol_16_19 ent-Kaurane-16,19-diol kaurenol->kauranediol_16_19 Hydroboration- Oxidation kauranediol_2_16 This compound kauranediol_16_19->kauranediol_2_16 Microbial Hydroxylation

Caption: Chemoenzymatic semi-synthesis workflow.

total_synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis startA Simple Starting Materials fragA Fragment A startA->fragA ~5-7 steps coupling Fragment Coupling & Cyclization fragA->coupling startB Simple Starting Materials fragB Fragment B startB->fragB ~8-10 steps fragB->coupling kaurane_core Kaurane Skeleton coupling->kaurane_core functionalization Functional Group Installation kaurane_core->functionalization final_product This compound functionalization->final_product

Caption: Convergent total synthesis workflow.

Conclusion

The choice between a semi-synthetic and a total synthesis approach for obtaining this compound will depend on the specific goals of the research. For rapid access to the natural product for biological screening, the chemoenzymatic semi-synthesis from ent-kaurenoic acid is the more efficient and practical route. However, for structure-activity relationship (SAR) studies that require the synthesis of a diverse range of analogues with modifications to the kaurane core, the flexibility of a total synthesis approach, despite its length and complexity, becomes indispensable. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in planning their synthetic strategy towards this compound and its derivatives.

References

Safety Operating Guide

Prudent Disposal of 2,16-Kauranediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for 2,16-Kauranediol is presented below. This information is essential for understanding the compound's behavior and potential environmental fate.

PropertyValue
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.49 g/mol
Appearance Solid (presumed)
Boiling Point Not available
Melting Point Not available
Solubility Not available
Hazard Classification Not classified as hazardous

Note: The absence of comprehensive hazard data necessitates handling this compound with prudence, following standard laboratory safety protocols.

Standard Operating Procedure for Disposal

The following step-by-step protocol is recommended for the disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of waste this compound in accordance with general laboratory chemical waste guidelines.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate waste container (e.g., a clearly labeled, non-reactive container with a secure lid for solid waste; a labeled solvent waste container for solutions)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Chemical fume hood

  • Waste disposal tags or labels

Procedure:

  • Risk Assessment: Before beginning, conduct a risk assessment for the disposal process. Although not classified as hazardous, treat this compound as a potentially harmful substance.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Segregation of Waste:

    • Solid Waste: Collect pure, solid this compound waste in a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), the quantity, and the date.

    • Solutions: If the this compound is in a solvent, dispose of it in the appropriate, labeled solvent waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be placed in a designated solid chemical waste container.

  • Container Management:

    • Ensure all waste containers are in good condition and are compatible with the chemical.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.

  • Disposal Request: Once the waste container is full (do not overfill), complete a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for labeling and pickup.

  • Documentation: Maintain a log of the waste generated, including the chemical name, amount, and date of disposal.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal ppe Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) segregate Segregate Waste (Solid, Solution, Contaminated Items) ppe->segregate assess Conduct Risk Assessment assess->ppe container Use Labeled, Appropriate Waste Containers segregate->container store Store in Secondary Containment container->store request Request Waste Pickup (via EHS Office) store->request document Document Waste Generation request->document

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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